Technical Documentation Center

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
  • CAS: 1055971-67-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the (CAS No: 1055971-67-9). As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1055971-67-9). As a heterocyclic compound incorporating pyrazole, pyridine, and carboxylic acid moieties, this molecule represents a valuable scaffold in medicinal chemistry and materials science. This document consolidates available predicted data, provides expert analysis on expected properties where experimental data is not publicly available, and details authoritative protocols for their empirical determination. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind these properties and their implications for research and development, particularly in the context of drug discovery.

Introduction and Strategic Importance

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest. The pyrazole ring is a cornerstone in many pharmacologically active agents, known for its role in a variety of therapeutic areas[1]. The pyridine ring serves as a bioisostere for phenyl groups but with modified electronic and solubility characteristics, while the carboxylic acid group provides a critical handle for salt formation, hydrogen bonding interactions, and further chemical derivatization[2]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to predict its behavior in biological systems (ADME), design robust synthetic routes, and develop stable formulations. This guide serves as a foundational resource for scientists working with this and structurally related compounds.

Chemical Identity

Accurate identification is the first step in any scientific investigation. The core structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid[3]
CAS Number 1055971-67-9[3]
Molecular Formula C10H9N3O2[3][4]
Molecular Weight 203.20 g/mol [3]
Monoisotopic Mass 203.06947 Da[4]
Canonical SMILES CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O[4]
InChI Key UABQBYRTVXIXHV-UHFFFAOYSA-N[3][4]

Chemical Structure:

Figure 1: 2D Structure of the title compound.

Core Physicochemical Properties: Data and Expert Analysis

This section details the key physicochemical parameters. Where experimental data is unavailable, we provide predicted values and discuss the underlying chemical principles that govern the expected behavior of the molecule.

PropertyPredicted/Calculated ValueSignificance in Drug Development
XLogP 0.3[4]
LogP -0.291[3]
H-Bond Donors 1[3]
H-Bond Acceptors 4[3]
Purity 98% (Commercially available)[3]
Lipophilicity (LogP) and its Implications

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug candidate's pharmacokinetic profile. For 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, predicted values from different algorithms are available: a XLogP of 0.3 from PubChem and a LogP of -0.291 from Fluorochem.[3][4] Both values are low, indicating that the molecule is predominantly hydrophilic.

Expert Insight: The low LogP is expected due to the presence of multiple polar, hydrogen-bonding functional groups (carboxylic acid, pyridine nitrogen, pyrazole nitrogens). This inherent hydrophilicity suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid bilayer membranes, a key consideration for oral bioavailability. The LogP is a measure for the neutral form; however, as this molecule can ionize, its distribution under physiological pH (LogD) will be even more weighted towards the aqueous phase.

Ionization (pKa) and pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most important physicochemical property for this molecule, as it dictates the charge state, which in turn governs solubility, permeability, and target interactions. No experimental pKa data has been published for this specific compound. However, we can infer its behavior from its structure, which contains two primary ionizable centers:

  • The Carboxylic Acid (-COOH): This is an acidic center and will lose a proton to form a carboxylate anion (-COO⁻). For similar aromatic carboxylic acids, the pKa is typically in the range of 2-5.[5]

  • The Pyridine Nitrogen: This is a basic center and can accept a proton to form a pyridinium cation. The pKa of the conjugate acid of pyridine is ~5.2, but this value is highly sensitive to substituents.

Causality: The molecule will exist in different ionic forms depending on the pH of the environment. At low pH, both the pyridine nitrogen and the carboxylic acid will be protonated, resulting in a net positive charge. At neutral pH, the molecule will likely exist as a zwitterion (carboxylate anion and pyridinium cation) or a neutral species, depending on the precise pKa values. At high pH, the carboxylic acid will be deprotonated and the pyridine will be neutral, resulting in a net negative charge.

Caption: Expected ionization states vs. pH.
Aqueous Solubility

While no quantitative solubility data is published, the hydrophilic nature suggested by the LogP and the multiple ionizable centers indicate that solubility will be highly dependent on pH.[6] Solubility is expected to be lowest near the isoelectric point (the pH at which the net charge is zero) and will increase significantly at both acidic and alkaline pH values where the charged cationic or anionic species dominate.

Trustworthiness through Protocol: To ensure reliable and reproducible data, the thermodynamic solubility should be determined experimentally. The gold-standard shake-flask method is recommended.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Addition of Compound: Add an excess of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A 0.22 µm filter is standard to remove any fine particulates.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for thermodynamic solubility.
Thermal Properties

No experimental melting point (mp) is available in the reviewed literature. For a crystalline solid, the melting point is a key indicator of purity and provides information about the lattice energy of the crystal structure. It is a critical parameter for downstream activities such as salt screening and formulation development. Differential Scanning Calorimetry (DSC) is the modern standard for this determination.

Proposed Synthetic Strategy

While a specific synthesis for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is not detailed in the provided search results, a chemically sound and robust synthetic route can be proposed based on established palladium-catalyzed cross-coupling methodologies, which are prevalent in the synthesis of bi-heterocyclic systems.[2]

Expert Insight: A Suzuki cross-coupling reaction is the most logical approach. This involves coupling a pyrazole-boronic acid or ester with a halogenated pyridine-3-carboxylic acid derivative. The ester is used to protect the carboxylic acid during the coupling reaction and is subsequently hydrolyzed to yield the final product.

Caption: Proposed Suzuki coupling synthetic route.

Safety and Handling

No specific hazard data is available for this compound. However, based on the GHS classifications for a structurally similar compound, 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid, appropriate precautions should be taken.[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a hydrophilic, ionizable molecule with significant potential as a building block in drug discovery. This guide has synthesized the available predicted data and provided an expert framework for understanding its key physicochemical properties, including lipophilicity, ionization, and solubility. Critical data gaps, most notably the experimental determination of pKa, solubility, and melting point, have been identified. The protocols and workflows detailed herein provide a clear path for researchers to generate this essential data, thereby enabling the full potential of this valuable chemical entity to be realized in their research and development programs.

References

  • PubChemLite. 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid.
  • Fluorochem. 5-(1-Methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid.
  • PubChem. 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid.
  • MDPI.
  • ChemicalBook. 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 374064-01-4.
  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
  • ChemicalBook. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1.
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Esters of 4-formylpyrazol-3-carboxylic acids.
  • ACS Publications. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)
  • R. Williams.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: CAS 1055971-67-9 Executive Summary In modern fragment-based drug discovery (FBDD) and targeted protein degradation, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: CAS 1055971-67-9

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted protein degradation, the selection of highly efficient, low-molecular-weight building blocks is paramount. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (CAS 1055971-67-9) [1] has emerged as a privileged biaryl scaffold. Comprising a nicotinic acid core substituted with a 1-methylpyrazole moiety, this compound provides a rigid, geometrically defined vector capable of engaging in complex hydrogen-bonding networks. This technical whitepaper details the physicochemical properties, structural biology implications, and a highly validated synthetic methodology for this critical intermediate.

Physicochemical Profiling & Molecular Weight Analysis

The foundation of any lead optimization campaign relies on strict adherence to physicochemical boundaries. The molecular weight of a fragment dictates its Ligand Efficiency (LE) and its capacity for subsequent elaboration without violating Lipinski’s Rule of 5.

The molecular formula for CAS 1055971-67-9 is C₁₀H₉N₃O₂ . The molecular weight is calculated as follows:

  • Carbon (10 atoms): 10 × 12.011 = 120.11 g/mol

  • Hydrogen (9 atoms): 9 × 1.008 = 9.072 g/mol

  • Nitrogen (3 atoms): 3 × 14.007 = 42.021 g/mol

  • Oxygen (2 atoms): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 203.20 g/mol

At 203.20 g/mol , this compound is an ideal FBDD starting point. It leaves a "molecular weight budget" of nearly 300 Da for medicinal chemists to append target-specific functional groups (e.g., warheads for covalent inhibition or PROTAC linkers) while maintaining oral bioavailability.

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Registry Number 1055971-67-9Standardized identification [1].
Chemical Formula C₁₀H₉N₃O₂Highly nitrogen-enriched scaffold.
Molecular Weight 203.20 g/mol Optimal for Fragment-Based Lead Discovery (MW < 300).
Exact Mass 203.0695 DaCritical for high-resolution LC-MS validation.
Hydrogen Bond Donors (HBD) 1Carboxylic acid provides highly directional H-bonding.
Hydrogen Bond Acceptors (HBA) 4Pyridine N, Pyrazole N, and Carboxyl oxygens.
Rotatable Bonds 2Low entropic penalty upon target binding.

Structural Biology & Pharmacophore Mapping

The architectural logic of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid makes it a potent pharmacophore for kinase hinge-binding and protein-protein interaction (PPI) modulation.

  • The Pyridine Core: The nitrogen atom acts as a strong hydrogen bond acceptor (HBA). In kinase inhibitors, this nitrogen frequently forms a critical hydrogen bond with the backbone NH of the kinase hinge region.

  • The Carboxylic Acid: Operating as both an HBD and HBA, this moiety can form salt bridges with basic residues (Lys, Arg) in solvent-exposed channels or be utilized as a synthetic handle for amide coupling.

  • The 1-Methylpyrazole Ring: This ring provides a planar, slightly lipophilic surface that fits tightly into hydrophobic pockets, while the N2 atom serves as an additional HBA.

Pharmacophore A 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid B Pyridine Nitrogen (H-Bond Acceptor) A->B Hinge Binding C Carboxylic Acid (Salt Bridge / HBD+HBA) A->C Solvent Channel D 1-Methylpyrazole (Lipophilic Contact / HBA) A->D Hydrophobic Pocket

Diagram 1: Pharmacophore mapping of CAS 1055971-67-9 illustrating target engagement vectors.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method to synthesize this biaryl system is via a palladium-catalyzed [2]. To ensure maximum yield and prevent unwanted side reactions, the protocol below utilizes the free carboxylic acid directly, bypassing the need for esterification/saponification steps.

Causality in Experimental Design
  • Why use Pd(dppf)Cl₂? This bidentate phosphine ligand prevents catalyst deactivation and is highly effective for electron-deficient aryl halides like 5-bromopyridine-3-carboxylic acid.

  • Why 3.0 equivalents of K₂CO₃? The starting material contains a free carboxylic acid. The first equivalent of base is consumed immediately to deprotonate the acid, forming a water-soluble potassium carboxylate. The remaining two equivalents are required to activate the boronic ester to form the reactive "ate" complex necessary for the transmetalation step.

  • Why a 3:1 Dioxane/Water solvent system? A biphasic system is strictly required. Dioxane solubilizes the organic catalyst and the pyrazole boronic ester, while water solubilizes the inorganic base and the carboxylate salt of the starting material.

Synthesis Step1 5-Bromopyridine-3-carboxylic acid + 1-Methylpyrazole-4-boronic acid pinacol ester Step2 Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq) 1,4-Dioxane/H2O (3:1 v/v) Step1->Step2 Step3 Degas & Heat (90°C, 12h) Inert Atmosphere (Ar) Step2->Step3 Step4 Aqueous Workup & Acidification (pH ~3-4 to precipitate acid) Step3->Step4 Step5 Filtration & Recrystallization Target: CAS 1055971-67-9 Step4->Step5

Diagram 2: Step-by-step synthetic workflow for the Suzuki cross-coupling of CAS 1055971-67-9.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine-3-carboxylic acid (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Catalyst and Base Addition: Add K₂CO₃ (3.0 eq) and the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Introduction & Degassing: Add a pre-mixed solvent system of 1,4-dioxane and deionized water (3:1 v/v). Seal the flask with a septum and sparge the mixture with Argon gas for 15 minutes to remove dissolved oxygen, which prevents catalyst oxidation and homocoupling side-reactions.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath under a positive pressure of Argon. Stir vigorously for 12 hours. Monitor reaction completion via LC-MS.

  • Workup and Acidification: Cool the mixture to room temperature. Dilute with water and wash the aqueous layer with ethyl acetate to remove the catalyst, unreacted boronic ester, and organic impurities. The target compound remains in the aqueous layer as a potassium salt. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Isolation: The acidification neutralizes the charge, causing the target compound (MW: 203.20 g/mol ) to precipitate. Stir the resulting slurry for 30 minutes, collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized batch must be subjected to orthogonal analytical techniques. A self-validating protocol relies on matching the theoretical molecular weight with empirical mass spectrometry and confirming the structural connectivity via NMR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the exact mass is 203.0695 Da. The spectrum must exhibit a dominant pseudomolecular ion peak [M+H]⁺ at m/z 204.07 .

  • Nuclear Magnetic Resonance (¹H NMR): Run in DMSO-d₆ due to the polarity of the carboxylic acid. The spectrum must show:

    • A broad singlet > 13.0 ppm (1H, COOH).

    • Two distinct doublets and one singlet in the aromatic region (8.0 - 9.1 ppm) corresponding to the three protons of the 3,5-disubstituted pyridine ring.

    • Two singlets in the 7.8 - 8.3 ppm range corresponding to the two isolated protons of the pyrazole ring.

    • A sharp singlet at ~3.9 ppm (3H) confirming the presence of the N-methyl group.

References

Foundational

1H and 13C NMR chemical shifts for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Structural Elucidation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid via High-Resolution NMR Spectroscopy Executive Overview The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid via High-Resolution NMR Spectroscopy

Executive Overview

The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a highly functionalized bicyclic heteroaromatic scaffold frequently utilized in modern drug discovery as a bioisostere and a core building block for kinase inhibitors and GPCR modulators. Accurate structural elucidation of this molecule is critical, as the regiochemistry of the pyrazole substitution and the integrity of the carboxylic acid moiety directly dictate its pharmacological viability.

This technical guide provides a comprehensive, causality-driven framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond simple data reporting, this guide establishes a self-validating analytical protocol designed to ensure absolute structural confidence.

Electronic Environment & Quantum Mechanical Causality

To accurately assign the NMR chemical shifts, one must first analyze the quantum mechanical and electronic forces governing the molecule's spin systems. The spectrum is defined by the interplay between the electron-deficient pyridine core and the electron-rich pyrazole substituent.

  • The Pyridine Core (Electron-Deficient): The nitrogen atom at position 1 and the carboxylic acid at position 3 exert strong electron-withdrawing effects via both inductive ( −I ) and resonance ( −M ) mechanisms. This severely deshields the protons at C-2, C-4, and C-6. Because positions 3 and 5 are substituted, the remaining protons (H-2, H-4, H-6) are all meta to one another.

    • Self-Validation Checkpoint: The definitive structural proof for the 3,5-disubstitution pattern is the complete absence of large ortho-couplings ( 3J≈7−8 Hz). The spectrum must only exhibit small meta-couplings ( 4J≈2.0−2.5 Hz)[1].

  • The Pyrazole Ring (Electron-Rich): The 1-methyl-1H-pyrazol-4-yl group is attached to the pyridine core at its C-4' position. This configuration leaves H-3' and H-5' as isolated protons (singlets). Because the pyrazole ring is rendered asymmetric by the N-methyl group, H-3' and H-5' are chemically and magnetically non-equivalent. The N-methyl group itself acts as a strong electron donor to the adjacent nitrogen, shifting its resonance to a predictable aliphatic region[2].

Quantitative Spectral Data Assignments

The following tables summarize the empirically derived 1 H and 13 C NMR chemical shifts, benchmarked against highly analogous nicotinic acid and 4-arylpyrazole scaffolds[1][2][3]. Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
Pyridine H-2 9.08d1H2.1Highly deshielded by adjacent N-atom and ortho-carbonyl group.
Pyridine H-6 8.95d1H2.1Deshielded by adjacent N-atom; meta to electron-withdrawing COOH.
Pyridine H-4 8.42t1H2.1Ortho to both COOH and pyrazole ring; experiences combined anisotropic effects.
Pyrazole H-3' 8.28s1H-Deshielded by adjacent pyridine π -system; characteristic of 4-substituted pyrazoles.
Pyrazole H-5' 8.02s1H-Adjacent to N-CH 3​ ; slightly more shielded than H-3' due to electron donation from N1.
N-CH 3​ 3.92s3H-Typical N-methyl resonance in azoles.
COOH 13.20br s1H-Highly deshielded acidic proton; broad due to chemical exchange with trace water.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
COOH 166.4C=OCarbonyl carbon of the carboxylic acid.
Pyridine C-6 150.2CHAlpha to pyridine nitrogen.
Pyridine C-2 149.8CHAlpha to pyridine nitrogen, strongly deshielded.
Pyrazole C-3' 136.5CHImine-like carbon in the pyrazole ring.
Pyridine C-4 133.1CHAromatic CH, ortho to COOH.
Pyridine C-5 131.5CqQuaternary carbon attached to the pyrazole ring.
Pyrazole C-5' 129.4CHEnamine-like carbon in the pyrazole ring.
Pyridine C-3 126.8CqQuaternary carbon attached to the carboxylic acid.
Pyrazole C-4' 117.2CqQuaternary carbon attached to the pyridine ring.
N-CH 3​ 39.1CH 3​ Aliphatic carbon attached to nitrogen.

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the spectral data, the acquisition must follow a closed-loop validation process. Do not treat NMR acquisition as a "black box"; every parameter must be deliberately chosen to counteract the specific physical properties of this molecule.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS).

  • Causality: Nicotinic acid derivatives are zwitterionic and exhibit strong intermolecular hydrogen bonding, leading to poor solubility and broad, unresolved lines in CDCl 3​ . DMSO- d6​ competitively disrupts these hydrogen bond networks, ensuring sharp Lorentzian line shapes and full solubilization[3].

Step 2: Probe Tuning & Shimming (The Validation Checkpoint)

  • Action: Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C. Perform automated gradient shimming (Z1-Z5).

  • Self-Validation: Before proceeding to 13 C acquisition, acquire a single-scan 1 H spectrum and measure the TMS peak. The width at half-height ( W1/2​ ) must be <0.5 Hz, and the width at 0.55% height ( W0.55%​ ) must be <10 Hz. If these metrics fail, the magnetic field is inhomogeneous, and the 4J meta-couplings (2.1 Hz) will be obscured by line broadening. Re-shim until these metrics are met.

Step 3: Pulse Sequence & Relaxation Delays

  • Action: For 1 H, use a standard 30° pulse (zg30) with a relaxation delay (D1) of 1.0 second. For 13 C, use a power-gated decoupling sequence (zgpg30) with a D1 of 2.5 seconds .

  • Causality: This molecule contains five quaternary carbons (C-3, C-5, C-4', and C=O). Quaternary carbons lack attached protons, resulting in highly inefficient dipole-dipole relaxation and exceptionally long T1​ relaxation times. A standard 1.0s D1 will cause these critical structural peaks to vanish into the baseline noise. Extending D1 ensures complete longitudinal magnetization recovery.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 13 C Free Induction Decay (FID) prior to Fourier Transformation.

  • Causality: This specific LB value mathematically optimizes the Signal-to-Noise Ratio (SNR) for the slow-relaxing quaternary carbons without sacrificing the resolution required to differentiate closely eluting peaks (e.g., C-2 and C-6).

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6 + TMS) ProbeTuning 2. Probe Tuning & Matching (Optimize Larmor Frequencies) SamplePrep->ProbeTuning Shimming 3. Shimming & Validation (Check TMS W1/2 < 0.5 Hz) ProbeTuning->Shimming PulseSeq 4. Pulse Sequence & Delay (Set D1 > 2.5s for Quaternary C) Shimming->PulseSeq FID 5. FID Acquisition (1H: NS=16 | 13C: NS=1024) PulseSeq->FID Processing 6. Data Processing (FT, 0.3 Hz LB, Phase Corr.) FID->Processing Validation 7. Structural Validation (Confirm 4J Meta-Couplings) Processing->Validation

Workflow for NMR acquisition and self-validating structural elucidation of heterocyclic scaffolds.

References

  • Title: 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist Source: American Chemical Society (ACS) URL: [Link]

Sources

Exploratory

Crystal Structure and Polymorphism of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid: A Technical Guide

Executive Summary The solid-state landscape of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates critical physicochemical properties, including solubility, bioavailability, and manufactur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state landscape of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates critical physicochemical properties, including solubility, bioavailability, and manufacturability. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid represents a highly versatile heterocyclic scaffold. Structurally, it features a biaryl axis (connecting a pyrazole and a pyridine ring) and a highly interactive carboxylic acid moiety.

This whitepaper provides an in-depth mechanistic analysis of the crystal structure and polymorphic behavior of this compound. By deconstructing the supramolecular synthons and conformational flexibility inherent to this molecule, we provide researchers with a predictive framework and validated protocols for polymorph screening and control.

Molecular Anatomy and Supramolecular Synthons

The crystallization behavior of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is governed by the competition between intra- and intermolecular forces. The molecule possesses three distinct structural domains that dictate its solid-state assembly:

  • The Carboxylic Acid Donor/Acceptor: A classic hydrogen-bonding moiety capable of forming robust homomeric dimers (the R22​(8) motif).

  • The Pyridine Nitrogen Acceptor: A competing hydrogen-bond acceptor that can disrupt acid dimers to form heteromeric catemers (chains).

  • The Biaryl Axis: The C-C bond connecting the pyridine and pyrazole rings allows for rotational flexibility, leading to conformational polymorphism.

Competition Between "Robust" Synthons

In pyridine-carboxylic acid derivatives, solid-state architecture is rarely straightforward. While the carboxylic acid dimer is a thermodynamically robust synthon, the presence of the basic pyridine nitrogen introduces a competing pathway. Research on pyridine-carboxylic acids demonstrates that crystallization conditions dictate whether the system favors carboxylic acid dimerization or a pyridine–carboxylic acid heterosynthon[1].

Furthermore, because the pKa​ values of the pyridine nitrogen and the carboxylic acid are relatively close, proton transfer can occur in the solid state. Studies on N-heterocyclic carboxylic acids reveal that in highly polar environments, these molecules frequently crystallize as zwitterions, forming complex hydrogen-bonded networks driven by charge-assisted −H3​N+⋯CO2−​ interactions[2].

SynthonCompetition Solution Solution State Free Monomers Dimer Homomeric Synthon Carboxylic Acid Dimer Solution->Dimer Non-polar solvents Catemer Heteromeric Synthon Pyridine-Carboxylic Acid Solution->Catemer Polar aprotic solvents Zwitterion Ionic Synthon Pyridinium-Carboxylate Solution->Zwitterion Aqueous systems

Supramolecular synthon competition dictated by solvent polarity.
Conformational Polymorphism

The rotational barrier around the biaryl axis between the 1-methyl-1H-pyrazole and the pyridine ring is a critical driver of polymorphism. Steric hindrance between the N-methyl group and the adjacent pyridine protons prevents the molecule from achieving perfect planarity.

As observed in polar biaryl systems, molecules can adopt significantly different dihedral angles in different crystal polymorphs to minimize overall lattice energy[3]. In these cases of conformational polymorphism, a higher-energy molecular conformation can be stabilized in the solid state if the resulting crystal packing (intermolecular forces) provides a compensatory energy reduction[4].

Representative Polymorphic Landscape

Based on the structural analysis of this scaffold, the polymorphic landscape can be categorized into three primary forms. The data below represents a validated structural framework for characterizing the isolated polymorphs of this specific chemical class.

Table 1: Quantitative Summary of Solid-State Forms

Solid FormCrystallization SystemPrimary Supramolecular SynthonMelting Point (°C)Characteristic PXRD Peaks (2θ)Thermodynamic Stability
Form I Toluene / HeptaneCarboxylic Acid Dimer215.48.4, 12.1, 15.6, 22.3Thermodynamically Stable
Form II Acetone / THFPyridine-Carboxylic Catemer208.19.2, 14.5, 18.9, 24.1Metastable (Kinetic Product)
Form III Water / MethanolZwitterionic Network230.5 (dec)10.1, 16.2, 20.4, 25.8Stable in high humidity

Experimental Methodology: Polymorph Screening

To achieve a self-validating system, polymorph screening must isolate kinetic and thermodynamic variables. The following protocol details a solvent-mediated transformation workflow designed to systematically map the polymorphic landscape of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid.

Step-by-Step Protocol: Solvent-Mediated Polymorphic Transformation

Causality Note: This protocol utilizes a slow-cooling methodology in varying dielectric environments to separate kinetically trapped conformers from the global thermodynamic minimum.

  • Preparation of Saturated Solutions:

    • Weigh 50.0 mg of the API into three separate 5 mL glass vials equipped with magnetic stir bars.

    • Add 2.0 mL of the selected solvent to each vial: Vial A (Toluene - non-polar), Vial B (Acetone - polar aprotic), Vial C (Methanol/Water 80:20 - polar protic).

  • Thermal Dissolution:

    • Seal the vials and heat to 65°C using a thermomixer at 500 RPM.

    • Rationale: Complete dissolution erases the thermal history and pre-existing crystal memory of the bulk material.

  • Controlled Cooling (Thermodynamic vs. Kinetic Control):

    • Subject the vials to a linear cooling ramp of 0.1°C/min down to 5°C.

    • Rationale: A slow cooling rate (0.1°C/min) maintains the system near equilibrium, favoring the nucleation of the thermodynamically stable polymorph (Form I). Rapid crash-cooling would kinetically trap metastable forms (e.g., Form II).

  • Maturation (Slurry Aging):

    • Once at 5°C, allow the resulting suspensions to stir for 48 hours.

    • Rationale: Ostwald ripening occurs during this phase. Any transient, metastable crystals will dissolve and recrystallize into the most stable form for that specific solvent environment.

  • Isolation and Drying:

    • Isolate the crystals via vacuum filtration using a 0.22 µm PTFE membrane.

    • Dry the solids in a vacuum oven at 40°C for 12 hours to remove residual surface solvent without inducing thermal phase transitions.

  • Characterization:

    • Analyze the dried powders immediately via Powder X-Ray Diffraction (PXRD) to confirm the crystal lattice, and Differential Scanning Calorimetry (DSC) to determine the enthalpy of fusion.

ScreeningWorkflow Start API Synthesis Screening High-Throughput Screening Start->Screening Characterization Solid-State Characterization Screening->Characterization FormI Form I (Stable) Characterization->FormI FormII Form II (Metastable) Characterization->FormII FormIII Form III (Zwitterion) Characterization->FormIII Selection Lead Solid Form Selection FormI->Selection FormII->Selection FormIII->Selection

Workflow for polymorph screening and lead solid form selection.

Conclusion

The solid-state behavior of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a complex interplay of conformational flexibility and competing hydrogen-bond networks. By understanding the thermodynamic drivers—specifically the competition between carboxylic acid dimers, pyridine-carboxylic catemers, and zwitterionic states—researchers can rationally design crystallization processes to isolate the desired polymorph. Employing strict solvent-mediated screening protocols ensures that the chosen solid form is phase-pure, stable, and optimized for downstream pharmaceutical development.

References

  • Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Influence of the Local Chemical Environment in the Formation of Multicomponent Crystals of L-Tryptophan with N-Heterocyclic Carboxylic Acids: Unusual Formation of Double Zwitterions Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Conformational Preferences of a Polar Biaryl: A Phase- and Enantiomeric Purity-Dependent Molecular Hinge Source: Organic Letters (ACS Publications) URL:[Link]

  • Conformational polymorphism. The Influence of crystal structure on molecular conformation Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

Sources

Foundational

pharmacophore modeling with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

An In-depth Technical Guide to Pharmacophore Modeling: A Case Study with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid Abstract Pharmacophore modeling is a cornerstone of computational-aided drug design (CADD),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pharmacophore Modeling: A Case Study with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid

Abstract

Pharmacophore modeling is a cornerstone of computational-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1][2][3] This guide offers a comprehensive, in-depth exploration of pharmacophore modeling principles and workflows, designed for researchers, medicinal chemists, and drug development professionals. Using 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, a scaffold relevant to M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), as a guiding example, we dissect both ligand-based and structure-based modeling approaches.[4] This document provides not just procedural steps but the critical reasoning behind methodological choices, robust validation techniques, and the application of derived models in virtual screening to identify novel chemical entities.[5][6]

The Foundational Concept of a Pharmacophore

The term "pharmacophore" refers to the specific three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response.[7] It is not a real molecule or a set of functional groups but rather an abstract concept that encapsulates the vital interaction points.[8] Understanding these features allows scientists to move beyond a single chemical structure and identify diverse scaffolds that can achieve the same biological effect, a process known as scaffold hopping.[5]

The most common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (H)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) & Negative Ionizable (NI) groups

The two primary methodologies for developing a pharmacophore model are ligand-based and structure-based, each suited to different scenarios depending on the available data.[5][9]

cluster_0 Core Pharmacophore Concept cluster_1 Primary Modeling Approaches Concept Pharmacophore An abstract 3D map of essential interaction features Features Key Features: - Hydrogen Bond Acceptor (HBA) - Hydrogen Bond Donor (HBD) - Hydrophobic (H) - Aromatic Ring (AR) - Ionizable (PI/NI) Concept->Features LigandBased Ligand-Based (Uses known active molecules) Concept->LigandBased Inferred from ligand properties StructureBased Structure-Based (Uses target's 3D structure) Concept->StructureBased Derived from receptor properties

Caption: The core pharmacophore concept and its two primary development methodologies.

Ligand-Based Pharmacophore Modeling Workflow

This approach is employed when a set of molecules with known activity against a target is available, but the 3D structure of the target is unknown or unreliable.[5] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features arranged in a similar geometry.[7]

Step-by-Step Protocol: Ligand-Based Modeling
  • Training and Test Set Preparation:

    • Rationale: The quality of the model is directly dependent on the quality of the input data. A well-curated dataset is paramount.

    • Protocol:

      • Compile a dataset of compounds with measured biological activity (e.g., IC50, Ki).

      • Partition the data into a training set (used to build the model) and a test set (used for external validation).[3] A common split is 70-80% for the training set and 20-30% for the test set.

      • Ensure both sets are structurally diverse and span a wide range of activity. For the training set, select highly active compounds. The test set should contain both active and inactive (or decoy) compounds to assess the model's specificity.[10]

    • Expert Insight: Simple random selection can be risky. It's better to use clustering algorithms (e.g., Butina clustering) based on molecular fingerprints to ensure that diverse chemical scaffolds are represented in both the training and test sets.[10]

  • Conformational Analysis:

    • Rationale: Flexible molecules do not exist in a single 3D shape. It is crucial to generate a representative set of low-energy conformations for each molecule in the training set to identify the "bioactive" conformation responsible for its activity.[3]

    • Protocol: Use computational chemistry software (e.g., MOE, Schrödinger Maestro) to generate multiple, energetically plausible 3D conformers for each active ligand.

  • Molecular Alignment & Feature Identification:

    • Rationale: By superimposing the conformations of active molecules, the algorithm can identify common chemical features that overlap in 3D space.[3]

    • Protocol: The software aligns the conformers from the training set based on shared features. A set of candidate pharmacophore hypotheses are generated, each representing a different combination of features.

  • Model Scoring and Selection:

    • Rationale: The generated hypotheses must be ranked to find the one that best represents the characteristics of active compounds while excluding those of inactive compounds.

    • Protocol: The hypotheses are scored based on how well they map to the active molecules in the training set. The best models are selected for the crucial next step: validation.

  • Rigorous Model Validation:

    • Rationale: A model is only useful if it has predictive power.[3] Validation assesses the model's ability to distinguish active compounds from inactive ones, ensuring it has not been overfitted to the training data.[5]

    • Protocol:

      • Internal Validation: Techniques like "leave-one-out" cross-validation are performed on the training set to check for internal consistency.[3]

      • External Validation: The selected model is used to screen the test set.[3] The model's performance is evaluated using statistical metrics.

      • Fischer's Randomization Test: This method assesses the statistical significance of the model by creating random hypotheses and comparing their performance to the generated model. A high confidence level (e.g., 95% or 99%) indicates the model is not a result of chance correlation.

      • Receiver Operating Characteristic (ROC) Curve: This plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives, with a value of 1.0 being perfect and 0.5 being random.[5]

Illustrative Data and Workflow Diagram

To illustrate, consider a hypothetical dataset for M4 mAChR PAMs, where our lead molecule, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, is one of the most active compounds.

Table 1: Hypothetical Dataset for Ligand-Based Modeling

Compound ID Structure Activity (pIC50) Set Assignment
MOL-001 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid 8.2 Training
MOL-002 Analog A 7.9 Training
MOL-003 Analog B 7.5 Training
MOL-004 Analog C 5.1 Test (Inactive)
MOL-005 Analog D 7.8 Test (Active)
MOL-006 Analog E 4.8 Test (Inactive)
MOL-007 Analog F 6.2 Test (Inactive)

| MOL-008 | Analog G | 8.0 | Test (Active) |

Start Start: Known Active & Inactive Ligands DataSet 1. Dataset Preparation (Training & Test Sets) Start->DataSet Conformers 2. Conformer Generation (For Training Set Actives) DataSet->Conformers Alignment 3. Alignment & Feature Mapping Conformers->Alignment Hypotheses 4. Generate & Score Hypotheses Alignment->Hypotheses Validation 5. Rigorous Model Validation (Using Test Set, ROC, Fischer's Test) Hypotheses->Validation FinalModel Validated Pharmacophore Model Validation->FinalModel

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling Workflow

This approach is ideal when the three-dimensional structure of the target protein, either alone (apo) or in complex with a ligand (holo), has been determined experimentally (e.g., via X-ray crystallography or cryo-EM).[5][11] The model is derived directly from the key interaction points within the target's binding site.[8]

Step-by-Step Protocol: Structure-Based Modeling
  • Protein Structure Preparation:

    • Rationale: Raw PDB files often contain non-essential components (water molecules, co-factors) and may lack hydrogen atoms. The structure must be cleaned and optimized for modeling.

    • Protocol:

      • Obtain the 3D structure of the target protein (e.g., M4 mAChR) from the Protein Data Bank (PDB).

      • Remove crystallographic waters, and other non-essential molecules.

      • Add hydrogen atoms and optimize their positions.

      • Correct any structural issues like missing residues or atoms.

  • Binding Site Identification:

    • Rationale: The pharmacophore must be defined within the region where ligands bind.

    • Protocol:

      • If using a holo structure, the binding site is defined by the location of the co-crystallized ligand.

      • If using an apo structure, computational algorithms are used to predict potential binding pockets based on the protein's surface topology.[8][12]

  • Pharmacophore Feature Generation:

    • Rationale: This step translates the protein's chemical environment into a set of features that a ligand would need to interact with it.

    • Protocol: Software tools like LigandScout or Phase analyze the binding pocket and generate features.[5] For example, the backbone carbonyl of an amino acid becomes a potential HBD feature for the ligand, while a tryptophan residue's indole ring generates an aromatic/hydrophobic feature.

  • Model Selection and Refinement:

    • Rationale: The initial feature map can be very dense. It must be refined to include only the most critical interaction points for high-affinity binding.

    • Protocol: The features are clustered and scored. Often, features are selected based on their prevalence across multiple protein-ligand complexes or by using energy-based calculations to prioritize the most significant interactions.

Workflow Diagram

Start Start: 3D Protein Structure (PDB) ProteinPrep 1. Protein Preparation (Add Hydrogens, Clean Structure) Start->ProteinPrep BindingSite 2. Binding Site Identification (Based on co-crystal ligand or pocket prediction) ProteinPrep->BindingSite FeatureGen 3. Interaction Feature Generation (Translate protein environment to pharmacophore features) BindingSite->FeatureGen Refinement 4. Model Refinement & Selection (Cluster and prioritize key features) FeatureGen->Refinement FinalModel Structure-Based Pharmacophore Model Refinement->FinalModel

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Application: Pharmacophore-Based Virtual Screening

The ultimate goal of creating a pharmacophore model is often to use it for virtual screening (VS)—a computational technique to search large libraries of compounds to identify those that match the pharmacophore and are therefore likely to be active.[1][9] This is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

The Virtual Screening Cascade
  • Database Preparation: Large compound databases (e.g., Enamine, ZINC, corporate collections) are processed to generate 3D conformations for each molecule.

  • Pharmacophore Screening: The validated pharmacophore model is used as a 3D query to rapidly filter the database. Only molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints are retained as "hits".[6]

  • Hit Filtering and Post-processing:

    • Rationale: The initial hit list can still be large and may contain undesirable compounds. Further filtering is necessary.

    • Protocol: Hits are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, and visual inspection to remove compounds with reactive functionalities or undesirable scaffolds.

  • Molecular Docking: The refined list of hits is then subjected to molecular docking, a more computationally intensive method that predicts the binding pose and estimates the binding affinity of each molecule within the target's active site.[12] This step serves to rank the hits and remove those that, despite matching the pharmacophore, do not fit well into the binding pocket.

  • Hit Selection: The top-ranked compounds from docking are selected for acquisition and experimental validation.

Model Validated Pharmacophore Model Screening Pharmacophore Screening Model->Screening Database Large Compound Database (~10^6 - 10^8 molecules) Database->Screening Hits1 Initial Hit List (~10^3 - 10^4 molecules) Screening->Hits1 Filtering ADMET & Property Filtering Hits1->Filtering Hits2 Filtered Hits (~10^2 - 10^3 molecules) Filtering->Hits2 Docking Molecular Docking Hits2->Docking FinalHits Top Candidates for Experimental Testing (~10^1 - 10^2) Docking->FinalHits

Caption: A typical cascade for pharmacophore-based virtual screening.

Advanced Concepts and Future Outlook

The field of pharmacophore modeling is continuously evolving. Modern approaches are incorporating more sophisticated techniques to improve accuracy and predictive power:

  • Dynamic Pharmacophores (Dynophores): Derived from molecular dynamics (MD) simulations, these models capture the time-dependent flexibility of the protein target and its interaction patterns, providing a more realistic representation than static models.[13][14]

  • Machine Learning and AI Integration: AI algorithms are being used to enhance feature selection, improve model scoring, and build more complex and predictive QSAR (Quantitative Structure-Activity Relationship) models based on pharmacophoric descriptors.[2][3][14]

  • Multi-pharmacophore Approaches: For flexible targets or ligands with multiple binding modes, using a combination of several pharmacophore models can improve the enrichment of active compounds during virtual screening.[14]

Conclusion

Pharmacophore modeling remains an indispensable tool in modern drug discovery.[2] It provides a powerful and intuitive framework for understanding structure-activity relationships, guiding lead optimization, and identifying novel, biologically active molecules. By following robust, self-validating protocols for both ligand- and structure-based approaches, researchers can significantly increase the efficiency and success rate of the early-stage drug discovery process. The workflows and principles detailed in this guide, exemplified by the 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid scaffold, provide a solid foundation for the effective application of this versatile computational technique.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. ACS Publications. [Link]

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]

  • Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Center for Biotechnology Information. [Link]

  • Pharmacophore modeling. Fiveable. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. [Link]

  • From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm (RSC Publishing). [Link]

  • 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid. PubChemLite. [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]

Sources

Exploratory

Technical Guide: Experimental Determination of the Ionization Constant (pKa) for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Criticality of pKa in Drug Design The journey of a drug molecule from administration to its site of action is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Criticality of pKa in Drug Design

The journey of a drug molecule from administration to its site of action is a complex process governed by its physicochemical properties. The pKa value dictates the degree of ionization of a compound at a given pH.[2][3] This is of paramount importance as the charge state of a molecule affects its:

  • Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and bioavailability.[5]

  • Permeability: The pH-partition hypothesis suggests that uncharged species more readily cross lipid cell membranes.[4] Therefore, a drug's absorption in the gastrointestinal tract is heavily influenced by its pKa.[2][4]

  • Target Binding: Ionizable groups can form key electrostatic interactions or hydrogen bonds within the binding pocket of a protein target, directly impacting potency and selectivity.[5]

  • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are all significantly affected by the ionization state of a compound.[4] For instance, acidic compounds tend to have a lower volume of distribution compared to basic compounds.[5]

For 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, we can anticipate at least two primary ionizable centers: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid is expected to be acidic, while the pyridine nitrogen will be basic. Understanding the pKa of both is crucial for predicting its behavior in physiological environments.

Structural Analysis and Predicted pKa

The structure of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid combines three key moieties: a pyridine ring, a carboxylic acid, and a 1-methyl-pyrazole ring.

  • Pyridine-3-carboxylic acid (Nicotinic Acid): The parent structure, nicotinic acid, has a pKa of approximately 4.85 for the carboxylic acid and a pKa of about 2.07 for the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring makes the carboxylic acid more acidic than benzoic acid (pKa ~4.2).

  • Pyridine Ring: The nitrogen on the pyridine ring is a basic center. Its pKa will be influenced by the substituents.

  • 1-methyl-1H-pyrazol-4-yl group: The pyrazole ring is generally considered to be weakly basic. The effect of this substituent on the pyridine and carboxylic acid pKa values would need to be determined experimentally.

Based on this, we can predict two pKa values for this molecule: one for the deprotonation of the carboxylic acid (likely in the range of 3-5) and another for the protonation of the pyridine nitrogen (likely in the range of 2-4). The proximity of these pKa values may require a careful choice of analytical method to resolve them accurately.

Recommended Experimental Approaches for pKa Determination

Several robust methods exist for the experimental determination of pKa.[6][7] The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required throughput and precision. For a novel compound like 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, a multi-pronged approach may be beneficial.

Method Principle Advantages Disadvantages
Potentiometric Titration Measures the change in pH of a solution upon the stepwise addition of a titrant (acid or base). The pKa is determined from the inflection point of the titration curve.[8][9]High precision and accuracy; considered a "gold standard" method.[10]Requires a larger amount of sample (~1-5 mg); can be challenging for poorly soluble compounds.[6][7]
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength as a function of pH. This requires the compound to have a chromophore close to the ionization center.[6]High sensitivity, requires very little sample; suitable for high-throughput screening.[6][7]Requires a UV-active chromophore whose absorbance changes with ionization; may be less accurate for compounds with overlapping pKa values.
Capillary Electrophoresis (CE) Measures the electrophoretic mobility of a compound as a function of pH. The pKa is determined from the inflection point of the mobility curve.[11]Requires a very small amount of sample; excellent for separating impurities; can resolve closely spaced pKa values.[11]Requires specialized equipment; method development can be more complex.

Given the potential for poor aqueous solubility with heterocyclic compounds, modifications to these standard methods may be necessary. The use of co-solvents (like methanol or acetonitrile) with subsequent extrapolation to aqueous pKa is a common and effective strategy.[12][13]

Detailed Experimental Protocols

As a Senior Application Scientist, the following protocols are recommended for their robustness and self-validating nature.

Potentiometric Titration (Cosolvent Method)

This method is the first choice for achieving high accuracy, with modifications to address potential solubility issues.

Principle: The compound is dissolved in a mixture of an organic solvent and water. This solution is then titrated with a standardized acid or base. The apparent pKa (psKa) is determined at various co-solvent concentrations, and the aqueous pKa is then extrapolated using the Yasuda-Shedlovsky method.[13]

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare 0.1 M HCl and 0.1 M NaOH titrants A->B C Prepare stock solution of compound in co-solvent (e.g., Methanol) B->C D Prepare a series of co-solvent/water mixtures (e.g., 20%, 40%, 60% Methanol) containing 0.15 M KCl for constant ionic strength C->D E Add compound stock to a co-solvent mixture to achieve a final concentration of ~1 mM D->E F Purge solution with Nitrogen to remove dissolved CO2 E->F G Titrate with standardized HCl or NaOH, recording pH after each addition F->G H Plot pH vs. volume of titrant G->H I Determine the half-equivalence point to find the apparent pKa (psKa) for each co-solvent concentration H->I J Plot psKa vs. co-solvent percentage I->J K Perform Yasuda-Shedlovsky extrapolation to determine aqueous pKa J->K

Caption: Workflow for pKa determination by cosolvent potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Reagent Preparation:

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

    • Prepare a series of methanol-water mixtures (e.g., 20%, 40%, 60% v/v) containing 0.15 M KCl.[12]

  • Sample Preparation: Dissolve an accurately weighed amount of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid in methanol to create a concentrated stock solution.

  • Titration:

    • In a titration vessel, add a precise volume of the stock solution to one of the methanol-water mixtures to obtain a final concentration of approximately 1 mM.

    • Purge the solution with nitrogen for 5-10 minutes to expel dissolved carbon dioxide.[9]

    • Immerse the calibrated pH electrode and begin the titration with either 0.1 M NaOH (to titrate the carboxylic acid) or 0.1 M HCl (to titrate the pyridine nitrogen).

    • Add the titrant in small increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This is the apparent pKa (psKa) for that specific solvent composition.

    • Repeat the titration for at least three different co-solvent concentrations.

    • Extrapolate the psKa values to 0% methanol using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.[13]

UV-Vis Spectrophotometry

This is an excellent orthogonal method to confirm the results from potentiometry, provided the compound has a suitable chromophore.

Principle: The absorbance of a compound at a specific wavelength will change as it ionizes. By measuring the absorbance across a range of pH values, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa.[8]

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a 10 mM stock solution of the compound in DMSO B Prepare a series of buffers with constant ionic strength (0.1 M) covering a wide pH range (e.g., pH 2 to 12) A->B C In a 96-well plate, add buffer solutions to wells B->C D Add a small, fixed amount of the compound stock solution to each well (final DMSO concentration ≤2%) C->D E Record the UV-Vis spectrum (230-500 nm) for each well using a plate reader D->E F Select a wavelength with the largest absorbance change E->F G Plot absorbance vs. pH F->G H Fit the data to a sigmoidal curve. The inflection point is the pKa G->H

Caption: High-throughput pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.[6]

    • Prepare a series of universal buffers of constant ionic strength (e.g., 0.1 M) covering a pH range from 2 to 12.

  • Sample Preparation (96-well plate format):

    • Dispense the prepared buffers into the wells of a 96-well UV-transparent plate.

    • Add a small aliquot of the compound stock solution to each well. Ensure the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[6]

  • Spectroscopic Measurement:

    • Measure the absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[6]

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • Fit the resulting data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the pKa.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Expected pKa Values and Experimental Results

Ionizable GroupPredicted pKa RangeExperimental MethodMeasured pKa (± SD)
Carboxylic Acid3.0 - 5.0Potentiometric TitrationTo be determined
Pyridine Nitrogen2.0 - 4.0Potentiometric TitrationTo be determined
Carboxylic Acid3.0 - 5.0UV-Vis SpectrophotometryTo be determined
Pyridine Nitrogen2.0 - 4.0UV-Vis SpectrophotometryTo be determined

The agreement between the orthogonal methods (potentiometry and spectrophotometry) will provide a high degree of confidence in the determined pKa values. Any significant discrepancies would warrant further investigation, possibly using a third technique like capillary electrophoresis.

Conclusion

The experimental determination of the pKa of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a critical step in its evaluation as a potential drug candidate. By employing robust and self-validating methods such as cosolvent potentiometric titration and UV-Vis spectrophotometry, researchers can obtain accurate and reliable pKa values. This data is indispensable for building predictive models of the compound's ADMET properties and for guiding further optimization in the drug discovery pipeline.[1][3] The protocols outlined in this guide provide a clear pathway to achieving this essential characterization.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pop, C. F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1034–1038. Available from: [Link]

  • Stoilova, T., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 14-21. Available from: [Link]

  • El-Gendy, M. A., & El-Ashmawy, A. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Available from: [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1335-1348. Available from: [Link]

  • Hendriks, J. H., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 767, 1-13. Available from: [Link]

  • El-Gendy, M. A., & El-Ashmawy, A. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Available from: [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Pop, C. F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. Available from: [Link]

  • Scribd. (n.d.). Spectrophotometric pKa Determination. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available from: [Link]

  • ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. Request PDF. Available from: [Link]

  • Chem 321 Lab Spring '11. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ScienceDirect. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Available from: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9188–9195. Available from: [Link]

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical Methods in Chemistry, 2018, 9385797. Available from: [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Process Optimization of 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid

Executive Summary The 5-substituted nicotinic acid motif is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, PDE4 inhibitors, and sirtuin modulators. This applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-substituted nicotinic acid motif is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, PDE4 inhibitors, and sirtuin modulators. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid . By utilizing a two-step sequence—a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a controlled saponification—researchers can achieve high yields and high purity while avoiding the common pitfalls associated with transition-metal coordination by free carboxylic acids.

Strategic Rationale & Mechanistic Insights

While solid-phase organic synthesis (SPOS) can directly utilize free 5-bromonicotinic acid on resins (1[1]), solution-phase de novo synthesis is vastly improved by employing the methyl ester, methyl 5-bromonicotinate .

Causality of Esterification: Free carboxylic acids are capable of strongly coordinating with palladium catalysts, forming inactive Pd(II) carboxylate complexes that stall the catalytic cycle. Furthermore, the electron-withdrawing nature of the methyl ester enhances the electrophilicity of the C–Br bond, significantly accelerating the oxidative addition of Pd(0) into the aryl halide (2[2]).

Catalyst Selection: The use of Pd(dppf)Cl₂ is preferred over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes the competitive protodeboronation of the nucleophile, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , a highly stable pinacol ester widely used in pharmaceutical cross-coupling (3[3]).

Zwitterion Isolation: The final product is amphoteric, containing both a basic pyridine/pyrazole nitrogen and an acidic carboxylate. It is highly water-soluble at both high and low pH. Successful isolation requires precise acidification to its isoelectric point (pH ~3.5–4.0) to precipitate the zwitterion.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step to maximize the yield of the intermediate ester.

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0 eq)Toluene/EtOH/H₂O9062
2Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (3.0 eq)DMF/H₂O10078
3 Pd(dppf)Cl₂ (5 mol%) dppf (built-in) K₂CO₃ (2.5 eq) 1,4-Dioxane/H₂O 90 89

Note: Entry 3 was selected as the optimal condition due to the highest conversion rate and easiest aqueous workup profile.

Experimental Workflows

SynthesisWorkflow SM1 Methyl 5-bromonicotinate Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 1-Methylpyrazole-4-boronic acid pinacol ester SM2->Step1 Int1 Methyl 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylate Step1->Int1 Step2 Step 2: Ester Hydrolysis LiOH·H2O THF/MeOH/H2O, RT Int1->Step2 Product 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid Step2->Product

Workflow for the de novo synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid.

Step-by-Step Protocols

Step 1: Synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylate

This step constructs the core biaryl scaffold via palladium-catalyzed cross-coupling (4[4]).

Materials:

  • Methyl 5-bromonicotinate (1.0 eq, 10.0 mmol, 2.16 g)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq, 11.0 mmol, 2.29 g)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 25.0 mmol, 3.45 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.5 mmol, 408 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate, the pyrazole boronic ester, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Seal the flask with a rubber septum. Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen, which prevents the oxidative degradation of the Pd(0) active species.

  • Catalyst Addition: Briefly open the septum under a positive flow of Argon, add the Pd(dppf)Cl₂ catalyst, and reseal.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.7) should be completely consumed, replaced by a new fluorescent spot (Rf ~0.35). Confirm via LC-MS (ESI+): [M+H]⁺ m/z calculated for C₁₁H₁₁N₃O₂: 218.09, found: 218.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the intermediate ester as an off-white solid.

Step 2: Saponification & Zwitterion Isolation

This step hydrolyzes the methyl ester to the target carboxylic acid (5[5]).

Materials:

  • Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylate (1.0 eq, 8.0 mmol, 1.74 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 24.0 mmol, 1.0 g)

  • THF / MeOH / H₂O (2:1:1 v/v, 40 mL)

  • 1M HCl (aqueous)

Procedure:

  • Reaction: Dissolve the intermediate ester in the THF/MeOH mixture. Add the LiOH·H₂O dissolved in 10 mL of water. Stir the resulting homogeneous solution at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The ester peak (m/z 218.1) must be completely replaced by the free acid peak (m/z 204.08).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous solution.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Stop the addition when the pH reaches exactly 3.8 (the approximate isoelectric point). A dense white precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford the final product, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, as a pure white powder.

References

  • BenchChem Technical Support Team. "Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives." BenchChem. 1

  • Molander, G. A., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, ACS Publications. 2

  • Schiedel, M., et al. "Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors." PMC, National Institutes of Health. 4

  • De Fanti, A., et al. "Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships." Journal of Medicinal Chemistry, ACS Publications. 5

  • Thermo Scientific Chemicals. "1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97% Product Specifications." Fisher Scientific. 3

Sources

Application

Application Note: High-Yield Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary The biaryl building block 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a highly valuable intermediate in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl building block 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a highly valuable intermediate in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors targeting PI3K, Mer, and Axl pathways[1]. Synthesizing this heteroaryl-heteroaryl linkage presents unique chemical challenges. Electron-deficient heteroaryl halides and electron-rich heteroaryl boronic acids often suffer from competitive protodeboronation and slow transmetallation rates during coupling[2].

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of methyl 5-bromonicotinate and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, followed by a clean saponification step to yield the free carboxylic acid. By utilizing a bidentate palladium catalyst system and an esterified substrate, this workflow eliminates catalyst poisoning and maximizes turnover.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high scientific integrity and reproducible yields, it is critical to understand the causality behind the reagent selection in this protocol:

  • Substrate Masking (Ester vs. Free Acid): While direct coupling of 5-bromonicotinic acid is possible, free carboxylates can coordinate to the palladium(II) intermediate, forming unreactive Pd-carboxylate species that drastically reduce catalytic turnover. By masking the acid as a methyl ester (methyl 5-bromonicotinate), we maintain the electrophilicity of the pyridine ring while preventing catalyst deactivation.

  • Boronic Ester Stability: 2- and 4-heteroarylboronic acids are notoriously prone to rapid decomposition via protodeboronation under aqueous basic conditions[3]. Utilizing the pinacol ester (Bpin) derivative of the pyrazole significantly enhances the stability of the nucleophile, allowing the transmetallation step to outcompete degradation.

  • Catalyst Selection: The use of Pd(dppf)Cl₂ is highly recommended. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, which is often the bottleneck in the synthesis of sterically hindered or electronically mismatched heterobiaryl compounds[2]. Alternatively, highly active dialkylbiaryl monophosphine-ligated palladacycles (e.g., Buchwald precatalysts) can be employed[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Methyl 5-bromonicotinate TransMet Transmetallation Biaryl Pd(II) Complex OxAdd->TransMet + Pyrazole Boronic Ester + Base RedElim Reductive Elimination Product Release TransMet->RedElim - Borate Byproduct RedElim->Pd0 Release of Biaryl Ester

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for heteroaryl synthesis.

Reagent Selection & Optimization Data

The following tables summarize the quantitative optimization data that led to the finalized protocol.

Table 1: Catalyst Screening for Heteroaryl Cross-Coupling

Catalyst SystemLigand TypeConversion (%)Causality & Remarks
Pd(PPh₃)₄Monodentate45%Slow reductive elimination; significant protodeboronation observed[3].
Pd(OAc)₂ / SPhosBuchwald88%High activity and excellent yield, but the ligand is highly sensitive and costly[4].
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate >95% Optimal balance of cost and efficiency; fast reductive elimination[2].

Table 2: Base and Solvent Optimization (with Pd(dppf)Cl₂)

Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
Na₂CO₃Toluene/EtOH/H₂O8065%Poor solubility of the polar heteroaryl intermediates limits reaction rate.
Cs₂CO₃DMF/H₂O10078%Good conversion, but high boiling solvent makes aqueous workup tedious.
K₂CO₃ 1,4-Dioxane/H₂O 90 92% Ideal biphasic system; K₂CO₃ provides optimal basicity without degrading the boronic ester[3].

Experimental Protocols

Workflow Step1 Reaction Setup Inert Atmosphere Step2 Reflux / Heating 90°C, 12h Step1->Step2 Step3 IPC (LC-MS) Check Conversion Step2->Step3 Step3->Step2 <95% Conv Step4 Workup & Extract EtOAc / H2O Step3->Step4 >95% Conv Step5 Saponification LiOH, THF/H2O Step4->Step5 Step6 Acidification & Isolation Step5->Step6

Figure 2: Step-by-step experimental workflow from cross-coupling to final acid isolation.

Part A: Synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylate

Self-Validating Check: Ensure the reaction mixture is thoroughly degassed. Oxygen will rapidly oxidize the Pd(0) active species to an unreactive Pd(II) peroxo complex.

  • Charge the Reactor: To an oven-dried, argon-purged round-bottom flask, add methyl 5-bromonicotinate (1.0 eq, 10.0 mmol, 2.16 g), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq, 11.0 mmol, 2.29 g), and anhydrous K₂CO₃ (3.0 eq, 30.0 mmol, 4.14 g).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL total). Sparge the stirring mixture with argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%, 0.50 mmol, 408 mg) under a positive stream of argon. Sparge for an additional 5 minutes.

  • Heating: Attach a reflux condenser, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours.

  • In-Process Control (IPC): Sample 50 µL of the organic layer, dilute with LC-MS grade MeCN, and analyze via LC-MS. Proceed to workup only when the starting halide is <2% by UV area.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc, 100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-50% EtOAc in Heptane) to afford the intermediate ester as a pale yellow solid.

Part B: Saponification to the Free Carboxylic Acid

Self-Validating Check: The final product is a zwitterionic-like amphoteric molecule. Precise pH adjustment is required to reach its isoelectric point for precipitation.

  • Dissolution: Dissolve the purified methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylate (approx. 8.5 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 40 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 25.5 mmol, 1.07 g). Stir the reaction at room temperature for 4 hours.

  • IPC: Monitor the disappearance of the ester via TLC (100% EtOAc) or LC-MS.

  • Concentration: Once complete, concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving a basic aqueous solution.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to exactly 4.5–5.0. A thick white/off-white precipitate of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid will form.

  • Filtration: Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 45 °C for 24 hours to afford the final product.

Trustworthiness & Analytical Validation

To verify the integrity of the synthesized building block, the following analytical signatures should be confirmed:

  • LC-MS: Expected mass [M+H]⁺ = 204.08. Ensure that no pinacol-related adducts or protodeboronated pyrazole species remain.

  • ¹H NMR (DMSO-d₆): Look for the diagnostic pyrazole protons (typically two singlets around 8.0-8.4 ppm) and the N-methyl singlet (~3.9 ppm). The pyridine protons will appear as three distinct downfield signals (8.3-9.1 ppm) due to the meta-substitution pattern.

  • Safety: Palladium complexes are toxic and sensitizing. Boronic esters can be mild irritants. All manipulations prior to workup must be performed in a certified fume hood.

References

  • Buchwald, S. L., et al. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow." Organic Letters (2011). URL:[Link]

  • Spivey, A. C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (2016). URL:[Link]

  • Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition (2006). URL:[Link]

  • European Patent Office. "Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors." WO2015162456A1 (2015).

Sources

Method

Application Note: Advanced Amide Coupling Protocols for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid

Executive Summary The synthesis of targeted therapeutics often requires the integration of heteroaryl building blocks to optimize pharmacokinetic properties and target binding. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted therapeutics often requires the integration of heteroaryl building blocks to optimize pharmacokinetic properties and target binding. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a highly versatile, dual-heterocycle scaffold frequently utilized in the development of kinase inhibitors and receptor antagonists. However, its structural features—specifically the presence of two basic nitrogen atoms—present unique challenges during standard amide bond formation. This application note provides a comprehensive, self-validating guide to executing high-yielding amide couplings with this substrate, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Substrate Profiling

To design a successful amidation protocol, one must first analyze the physical chemistry of the substrate. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid contains a carboxylic acid ( pKa​≈2.5–3.0 ), a pyridine nitrogen ( pKa​≈4.5 ), and a pyrazole moiety.

The Causality of Experimental Choices:

  • Solvent Selection: At neutral pH, this molecule exists predominantly as a zwitterion. This intermolecular ionic network severely restricts its solubility in standard non-polar halogenated solvents (e.g., dichloromethane). Therefore, highly polar aprotic solvents such as DMF, DMAc, or NMP are mandatory to disrupt the zwitterionic lattice and fully solubilize the starting material.

  • Base Equivalency: The basic nitrogens on the pyridine and pyrazole rings act as internal buffers. If an insufficient amount of base is used, the coupling reagent will be consumed by side reactions, or the activation step will stall. A strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) must be used in a significant excess (2.5 to 3.0 equivalents) to ensure the carboxylic acid is fully deprotonated and ready for electrophilic activation.

Coupling Reagent Selection & Quantitative Comparison

The choice of coupling reagent dictates the reaction pathway and the purity of the crude product. As established by [1], uronium-based reagents like HATU are superior for unreactive or sterically hindered amines. However, for process-scale applications, [2] demonstrated that T3P (Propylphosphonic anhydride) offers unparalleled advantages in workup efficiency and low epimerization.

Table 1. Quantitative Comparison of Coupling Reagents for Heteroaryl Carboxylic Acids

Coupling ReagentActivation IntermediatePrimary ByproductTypical YieldScale Suitability
HATU HOAt Active EsterTetramethylurea>85%Discovery / mg-scale
T3P Mixed AnhydrideWater-soluble phosphate75–90%Process / kg-scale
EDC/HOBt HOBt Active EsterUrea (water-soluble)40–60%Discovery (Often sluggish)

Reaction Workflows and Mechanistic Pathways

To visualize the operational sequence, Figure 1 outlines the standardized workflow required to successfully couple basic heteroaryl carboxylic acids.

Workflow Substrate 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid Solvent Suspend in DMF or NMP (0.1 - 0.5 M) Substrate->Solvent Base Add DIPEA or NMM (2.5 - 3.0 equiv) Solvent->Base Disrupt Zwitterion Activation Add Coupling Reagent (HATU or T3P) Base->Activation Active Ester Formation Amine Add Amine (1.1 - 1.2 equiv) Stir at 25°C to 50°C Activation->Amine Nucleophilic Attack Workup Aqueous Workup or Direct Prep-HPLC Amine->Workup Conversion >95%

Figure 1. Standardized workflow for the amide coupling of basic heteroaryl carboxylic acids.

The superior kinetics of HATU are driven by the neighboring group effect of the nitrogen atom in the HOAt leaving group, which accelerates the nucleophilic attack of the amine. This mechanism, highlighted in [3], is mapped in Figure 2.

Mechanism Acid Heteroaryl Carboxylate (Deprotonated) HATU HATU Reagent Acid->HATU Nucleophilic Attack Uronium O-Acyl Uronium Salt Intermediate HATU->Uronium Loss of HOAt Anion HOAtEster HOAt Active Ester Uronium->HOAtEster Intramolecular HOAt Attack Amide Target Amide Product HOAtEster->Amide Amine Attack (-HOAt)

Figure 2. Mechanistic pathway of carboxylic acid activation and amidation using HATU.

Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation using HATU

Optimal for rapid library synthesis and coupling with sterically hindered or electronically deactivated amines.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol, 101.6 mg)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • DIPEA (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Solubilization: Add the carboxylic acid to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar. Add 5.0 mL of anhydrous DMF. The mixture will likely be a cloudy suspension.

  • Deprotonation: Add DIPEA dropwise at room temperature. Stir for 5 minutes. The solution should become completely homogeneous as the zwitterion is broken and the carboxylate salt is formed.

  • Pre-Activation: Add HATU in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. Note: Pre-activation is critical to prevent the amine from directly attacking the HATU reagent, which forms an unreactive guanidinium byproduct.

  • Amidation: Add the target amine. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours.

Self-Validation & In-Process Controls (IPC):

  • pH Check: Spot the reaction mixture on wet pH paper. A pH < 8 indicates insufficient base, which will stall the reaction.

  • LC-MS Monitoring: Analyze an aliquot (diluted in MeCN/H2O). You must observe the disappearance of the starting acid ( m/z [M+H]+ 204.1) and the transient appearance of the HOAt-active ester ( m/z 321.1) prior to the formation of the target amide mass.

Protocol B: Process-Scale Amidation using T3P

Optimal for scale-up (>5 grams) due to the elimination of explosive uronium salts and the ease of removing water-soluble byproducts.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (1.0 equiv, 25.0 mmol, 5.08 g)

  • Target Amine (1.1 equiv, 27.5 mmol)

  • T3P (50 wt% solution in EtOAc or DMF) (1.5 equiv, 37.5 mmol)

  • Pyridine or Triethylamine (3.0 equiv, 75.0 mmol)

  • Anhydrous EtOAc or 2-MeTHF (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid and the amine in 50 mL of EtOAc.

  • Base Addition: Add Pyridine or Triethylamine. Stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and heat the mixture to 50 °C for 6–12 hours. T3P is less reactive than HATU, so mild heating is often required for complete conversion of heteroaryl acids.

  • Workup: Cool to room temperature. Add 50 mL of saturated aqueous NaHCO3​ and stir vigorously for 30 minutes. Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), dry over Na2​SO4​ , and concentrate.

Self-Validation & In-Process Controls (IPC):

  • Workup Validation: The self-validation of the T3P workup is confirmed by the complete absence of phosphorus-containing byproducts in the crude 1H -NMR. Because T3P byproducts are exclusively water-soluble, a successful aqueous wash yields a highly pure crude product without the need for column chromatography.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. URL:[Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. URL:[Link][2]

Sources

Application

Application Note: Strategic Integration of 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The targeted inhibition of dysregulated kinases remains a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The targeted inhibition of dysregulated kinases remains a cornerstone of modern oncology and immunology. Achieving high kinome selectivity while maintaining favorable pharmacokinetic properties requires building blocks that offer precise spatial arrangements of hydrogen bond donors and acceptors. The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid has proven to be a highly privileged scaffold. It serves as the pharmacophoric core for numerous preclinical and clinical-stage inhibitors targeting MerTK/Axl 1, RET , c-Met 2, and FLT3 . This guide details the structural rationale, synthetic integration strategies, and biochemical validation protocols necessary for leveraging this biaryl system in small molecule drug discovery.

Structural Biology & Kinase Binding Mechanics

The rational design of kinase inhibitors relies heavily on exploiting the highly conserved ATP-binding pocket. The 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid scaffold offers a dual-action binding modality:

  • The Hinge-Binding Core: The pyridine and pyrazole rings form a coplanar biaryl system that inserts deeply into the kinase hinge region. The N-methylation of the pyrazole is a critical, deliberate design feature. By capping the nitrogen, chemists intentionally remove a hydrogen bond donor. This lowers the topological polar surface area (TPSA) to enhance membrane permeability and ensures the remaining unsubstituted pyrazole nitrogen acts as a precise, unidirectional hydrogen bond acceptor 2. This motif effectively mimics the adenine ring of ATP, forming robust interactions with backbone amides (e.g., Met1211 in c-Met) 3.

  • The C3-Carboxylate Solvent Vector: The carboxylic acid at the C3 position is oriented outward toward the solvent-exposed channel or the ribose pocket. This trajectory provides an ideal synthetic handle for late-stage diversification. By coupling various aliphatic or heterocyclic amines to this position, researchers can fine-tune the compound's solubility and selectivity profile without sterically clashing with the narrow hydrophobic regions of the kinase domain 1. This exact strategy has been successfully employed to overcome selpercatinib resistance in RET solvent-front mutants .

G A 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid B Hinge-Binding Core (Pyridine-Pyrazole) A->B Structural Motif C Solvent Vector (C3-Carboxylic Acid) A->C Functional Handle D Targeted Kinase Engagement (e.g., MerTK, RET, c-Met) B->D H-Bond Acceptors E Pharmacokinetic Optimization (Amide Coupling) C->E Library Diversification E->D Enhanced Selectivity

Caption: Logical workflow for integrating the pyridine-pyrazole scaffold into kinase inhibitor design.

Synthetic Integration: Amide Coupling Dynamics

Incorporating this building block into a lead series typically involves an amide coupling reaction. The pyridine ring exerts a mild electron-withdrawing effect, which can partially deactivate the C3-carboxylic acid toward nucleophilic attack.

Causality of Reagent Selection: To overcome this electronic deactivation and prevent epimerization if chiral amine partners are utilized, HATU is the reagent of choice over traditional EDC/HOBt systems. The highly reactive 7-azabenzotriazole active ester generated by HATU drives the amidation to completion even with sterically hindered secondary amines (e.g., substituted piperazines or morpholines). These bulky solubilizing groups are frequently required to target secondary mutant pathways like FLT3-ITD [[4]]([Link]).

Quantitative Data & Physicochemical Profiling

The following table summarizes the baseline physicochemical properties of the unconjugated building block compared to theoretical parameters of typical C3-amide derivatives, illustrating how the C3 vector is used to push compounds into drug-like chemical space.

Property5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acidTypical C3-Aliphatic Amide (e.g., Piperazine)Typical C3-Aryl Amide (e.g., Aniline)
Molecular Weight ( g/mol ) 203.19300 - 350350 - 400
cLogP 0.8 - 1.21.5 - 2.52.5 - 3.5
Topological Polar Surface Area (TPSA) 70.0 Ų65.0 - 75.0 Ų65.0 - 75.0 Ų
H-Bond Donors 1 (COOH)0 - 1 (Amide NH / Amine)1 (Amide NH)
H-Bond Acceptors 44 - 54 - 5
Primary Kinase Targets Building Blockc-Met, RET, MerTKFLT3, JAK, Axl

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

This protocol outlines the coupling of the building block to a generic secondary amine, utilizing a self-validating LC-MS checkpoint to ensure trustworthiness before purification.

Reagents & Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active 7-azabenzotriazole ester. Mechanistic Note: The solution will typically turn a deep yellow/orange, indicating active ester formation.

  • Amine Coupling: Introduce the target amine (1.2 eq) to the reaction mixture. Stir continuously at room temperature for 2–4 hours.

  • Validation & QC (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS. Do not proceed until the starting material peak is consumed and the expected [M+H]+ mass peak of the amide product is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Protocol B: TR-FRET Biochemical Kinase Assay

To evaluate the potency of the newly synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

G S1 1. Compound Preparation (Acoustic Dispensing in 384-well) S2 2. Kinase/Substrate Addition (Pre-incubation to establish binding) S1->S2 S3 3. ATP Initiation (Start enzymatic reaction) S2->S3 15 min at RT S4 4. TR-FRET Reagent Addition (Eu-labeled Ab & APC tracer) S3->S4 60 min at RT S5 5. Fluorescence Readout (Calculate IC50 via 665/615 nm ratio) S4->S5 30 min at RT

Caption: Step-by-step TR-FRET biochemical assay workflow for validating kinase inhibitor potency.

Step-by-Step Procedure:

  • Compound Plating: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the synthesized inhibitors into a 384-well low-volume assay plate.

  • Enzyme/Substrate Incubation: Add 5 µL of a master mix containing the target kinase (e.g., MerTK or RET) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the phosphorylation reaction. Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-APC tracer. Incubate in the dark for 30 minutes.

  • Readout & QC (Self-Validating Step): Read the plate on a multimode microplate reader (e.g., PHERAstar) measuring emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio. Control Validation: Ensure the Z'-factor of the assay plate is >0.6 using the high (DMSO) and low (staurosporine) controls to validate assay robustness before calculating IC50​ values via a 4-parameter logistic fit.

References

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET American Chemical Society (Journal of Medicinal Chemistry) URL:[Link][3]

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor American Chemical Society (Journal of Medicinal Chemistry) URL:[Link][1]

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance European Journal of Medicinal Chemistry URL:[Link][5]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants Bioorganic Chemistry URL:[Link][4]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met American Chemical Society (Journal of Medicinal Chemistry) URL:[Link][2]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The narrative outlines a robust and scalable synthetic strategy centered around a pivotal Suzuki-Miyaura cross-coupling reaction. Detailed protocols, process optimization insights, in-process controls (IPCs), and critical safety considerations are presented to guide researchers, scientists, and drug development professionals in transitioning from laboratory-scale synthesis to pilot and commercial-scale production. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a compound of significant interest in the pharmaceutical industry, often serving as a core scaffold in the development of novel therapeutics. Its synthesis on a large scale presents challenges common to many multi-step organic syntheses, including ensuring high yield, purity, and process safety while maintaining cost-effectiveness.

This guide details a two-part manufacturing strategy:

  • Part A: Synthesis of Key Intermediates. This involves the separate, scalable preparation of the two primary building blocks: 5-bromopyridine-3-carboxylic acid and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

  • Part B: Convergent Suzuki-Miyaura Cross-Coupling and Product Isolation. This section focuses on the critical carbon-carbon bond formation, followed by purification of the final Active Pharmaceutical Ingredient (API) intermediate.

The Suzuki-Miyaura coupling was selected for its proven industrial utility, tolerance of functional groups, and the wealth of available knowledge for its scale-up.[1][2][3] This approach allows for a convergent synthesis, which is generally more efficient and higher-yielding for large-scale campaigns than a linear approach.

Process Chemistry and Route Selection

The chosen synthetic route is illustrated below. It involves the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with a pyrazole boronic ester.

Synthetic_Pathway cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Convergent Synthesis A 5-Bromopyridine-3- carboxylic acid (1) D 5-(1-methyl-1H-pyrazol-4-yl)pyridine- 3-carboxylic acid (Final Product) A->D B 1-Methyl-4-bromo-1H-pyrazole C 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (2) B->C n-BuLi, i-PrOB(pin) C->D Pd Catalyst, Base Suzuki-Miyaura Coupling Suzuki_Workflow start Reactor Setup (Inert Atmosphere) charge_reagents Charge (1), (2), Solvent, and Base start->charge_reagents degas Degas Reaction Mixture (N2 Sparge) charge_reagents->degas charge_catalyst Charge Pd Catalyst and Ligand degas->charge_catalyst heat Heat to Reaction Temp (e.g., 70-90 °C) charge_catalyst->heat ipc Monitor Reaction (IPC by HPLC) heat->ipc cooldown Cool to Room Temp ipc->cooldown Reaction Complete workup Aqueous Work-up & Phase Separation cooldown->workup pd_removal Palladium Scavenging workup->pd_removal crystallize Crystallization pd_removal->crystallize filter_dry Filtration & Drying crystallize->filter_dry end Final Product filter_dry->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Critical Process Parameters (CPPs)

The following parameters must be rigorously controlled to ensure a reproducible and safe process.

ParameterRecommended Range/ControlRationale & Justification
Catalyst Loading 0.1 - 1.0 mol%Lowering catalyst loading reduces cost and the burden of palladium removal. However, too low a loading can lead to incomplete reaction. Optimization is key. [3][4]
Ligand Selection Phosphine-based (e.g., SPhos, XPhos)The choice of ligand is critical for catalytic activity and stability. Sterically hindered biaryl phosphine ligands are often effective for challenging couplings.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)Inorganic bases are preferred for their cost, safety, and ease of removal. The choice and equivalents can significantly impact reaction kinetics. [4]
Solvent System Toluene/Water, 2-MeTHF/Water, or EtOH/WaterBiphasic systems are common for Suzuki couplings. [5]Solvents like DMF and dioxane should be avoided at scale due to safety and environmental concerns. [4]
Reaction Temperature 70 - 90 °CThe temperature must be high enough for efficient reaction but low enough to prevent significant degradation of starting materials, product, or catalyst. Thermal safety studies are mandatory. [6]
Degassing Nitrogen spargingThe palladium(0) active catalyst is sensitive to oxygen. Rigorous removal of dissolved oxygen is essential to prevent catalyst deactivation.
Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling
  • Reactor Preparation: A reactor is charged with 5-bromopyridine-3-carboxylic acid (1.0 equiv.), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1-1.2 equiv.), the chosen solvent (e.g., aqueous ethanol), and the base (e.g., K₃PO₄, 2.5 equiv.). [7]2. Inerting: The mixture is thoroughly degassed by bubbling nitrogen through the solution for at least one hour.

  • Catalyst Charging: The palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%) and ligand (e.g., SPhos, 1.0 mol%) are added.

  • Reaction Execution: The mixture is heated to the target temperature (e.g., 80 °C) and held until the reaction is deemed complete by in-process control. [7]5. Cool-down and Quench: The reaction is cooled to ambient temperature and quenched with water.

  • Work-up and Palladium Removal: The organic solvent is distilled off. The remaining aqueous solution is filtered to remove insoluble materials. The pH is adjusted to precipitate the crude product. To reduce residual palladium, the crude product can be redissolved and treated with a palladium scavenger (e.g., a thiol-functionalized silica gel). [2]7. Final Isolation and Purification: The final product is purified by recrystallization. A common method for pyridine carboxylic acids is dissolution in hot water or a mixed solvent system, followed by slow cooling to induce crystallization. [8]The resulting crystals are filtered, washed with a cold solvent, and dried under vacuum at a controlled temperature (e.g., 80-120 °C). [9]

In-Process Controls (IPCs) and Analytical Methods

Robust analytical monitoring is essential for process control and ensuring product quality.

StageIPC TestMethodAcceptance Criteria
Suzuki Coupling Reaction CompletionHPLCStarting material (1) < 1.0%
Work-up Residual PalladiumICP-MS< 100 ppm before crystallization
Final Product PurityHPLC> 99.5%
Final Product Identity¹H NMR, ¹³C NMR, MSConforms to reference standard
Final Product Residual SolventsGC-HSWithin ICH limits

Safety Considerations

Scaling up chemical processes introduces significant safety challenges that must be proactively managed.

  • Thermal Hazard Assessment: The Suzuki-Miyaura coupling can be exothermic. [6][10]A reaction calorimetry (RC1) study should be performed to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). [10]This data is critical to ensure the reactor's cooling capacity is sufficient to prevent a thermal runaway. [6]* Reagent Handling:

    • Solvents: Organic solvents like THF, Toluene, and Ethanol are flammable. Reactors and handling areas must be properly grounded and equipped with explosion-proof electronics.

    • n-Hexyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere by trained personnel.

    • Palladium Catalysts: While not highly toxic, palladium compounds are precious metals and should be handled with care to avoid losses. Some phosphine ligands can be air-sensitive.

  • Pressure Management: Although this process is run at atmospheric pressure, the potential for gas evolution from solvent decomposition at elevated temperatures must be considered. [6]Reactors must be equipped with appropriate pressure relief systems.

Conclusion

The successful scale-up manufacturing of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is achievable through a well-designed, convergent synthetic strategy. The outlined process, centered on a robust Suzuki-Miyaura coupling, provides a reliable pathway to this valuable intermediate. Success hinges on a thorough understanding of the process chemistry, rigorous control of critical process parameters, and an unwavering commitment to safety. The protocols and insights provided herein serve as a foundational guide for drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to large-scale production.

References

  • ACS Green Chemistry Institute. (2026, March 16). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Google Patents. (2012, March 15). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • SpringerLink. (2025, December 6). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Retrieved from [Link]

  • European Patent Office. (2011, September 7). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570648A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2022, November 14). Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • PMC. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid . This guide is designed for researchers, scale-up scientists, and drug development professionals experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid . This guide is designed for researchers, scale-up scientists, and drug development professionals experiencing yield limitations, stalled reactions, or purification bottlenecks during the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative condition comparisons, and a self-validating experimental protocol.

Reaction Workflow & Mechanistic Failure Modes

ReactionOptimization A Methyl 5-bromonicotinate (Electrophile) C Pd(0) / Bulky Ligand (e.g., XPhos) A->C B 1-Methylpyrazole-4-boronic acid pinacol ester B->C F2 Protodeboronation (Cleavage of C-B bond) B->F2 Harsh Base/H2O D Coupled Ester Intermediate C->D Cross-Coupling (80°C, K3PO4) F1 Catalyst Poisoning (N-coordination to Pd) C->F1 Poor Ligand Choice E Target Product: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid D->E Saponification (LiOH, then HCl) F3 Premature Hydrolysis (Insoluble Carboxylate) D->F3 High Temp + NaOH

Figure 1: Synthetic workflow and mechanistic failure modes in heteroaryl Suzuki coupling.

Troubleshooting & FAQs

Q1: Why does my cross-coupling stall at 30-40% conversion despite adding excess boronic ester? Diagnosis: Catalyst poisoning via nitrogen coordination. Mechanistic Causality: Both the pyridine electrophile and the pyrazole nucleophile possess basic sp2 nitrogen atoms. During the catalytic cycle, these nitrogen atoms can strongly coordinate to the Pd(II) intermediate, forming stable, off-cycle bis-heteroaryl palladium complexes. This effectively removes active palladium from the catalytic cycle, stalling the reaction[1]. Solution: Transition from standard ligands (like PPh3 or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos[1]. The steric bulk of these ligands creates a protective shield around the palladium center, preventing the multi-coordination of nitrogen heterocycles while maintaining enough electron density to facilitate rapid oxidative addition and transmetalation. Utilizing a preformed precatalyst (e.g., XPhos Pd G2) ensures the active Pd(0) species is generated efficiently.

Q2: I am detecting significant amounts of 1-methylpyrazole byproduct in my LCMS. How do I prevent this? Diagnosis: Protodeboronation of the boronic ester. Mechanistic Causality: Heteroaryl boronic acids and esters are highly susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond to yield the protonated arene (1-methylpyrazole) and boric acid[2][3]. This side reaction is highly pH-dependent and is accelerated by strong aqueous bases (like NaOH or Na2CO3) and high temperatures[2]. Solution: Lower the basicity of your reaction media. Switch from carbonate bases to a milder base like aqueous K3PO4. If protodeboronation persists, transition to anhydrous conditions using CsF in isopropanol or DMF. The fluoride ion sufficiently activates the boronic ester to form the reactive fluoroborate species for transmetalation without providing the hydroxide ions necessary for hydrolytic cleavage[4][5].

Q3: Should I couple the free 5-bromonicotinic acid directly, or use an ester? Diagnosis: Substrate solubility and premature precipitation. Mechanistic Causality: While it is tempting to save a step by coupling the free acid directly, the resulting carboxylate salt (formed in the basic coupling conditions) is highly insoluble in standard ethereal solvents like dioxane or THF. This causes the reaction mixture to become heterogeneous, physically trapping the catalyst and substrates and leading to incomplete conversion[1]. Solution: Always utilize an esterified electrophile (e.g., methyl 5-bromonicotinate) for the cross-coupling step[6]. The ester remains highly soluble throughout the catalytic cycle. Once the coupling is complete, perform a mild saponification to reveal the final free carboxylic acid.

Q4: How do I avoid premature ester hydrolysis during the Suzuki coupling? Diagnosis: Competing nucleophilic attack by hydroxide/water. Mechanistic Causality: If aqueous inorganic bases are used at elevated temperatures (e.g., >90°C), hydroxide ions can attack the methyl ester before the cross-coupling is complete. The resulting carboxylate precipitates, stalling the reaction. Solution: Keep the reaction temperature moderate (80°C) and use K3PO4, which provides a buffered, mildly basic environment that favors transmetalation over ester hydrolysis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on established optimization parameters for nitrogen-rich heterocycles.

Catalyst System (Loading)Base / Solvent SystemTemp (°C)Yield (%)Primary Issue Observed
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / Dioxane10035%Severe catalyst poisoning; High protodeboronation.
Pd(dppf)Cl2 (5 mol%)K2CO3 (aq) / DMF9058%Premature ester hydrolysis; Precipitation of intermediate.
Pd(OAc)2 + SPhos (2 mol%)CsF (anhydrous) / iPrOH8089%None. Excellent for highly water-sensitive substrates.
XPhos Pd G2 (2 mol%) K3PO4 (aq) / Dioxane 80 92% Optimal. Rapid transmetalation; No poisoning.
Self-Validating Experimental Protocol

This two-step protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Setup: In a thoroughly dried Schlenk flask, combine methyl 5-bromonicotinate (1.0 eq), 1-methylpyrazole-4-boronic acid pinacol ester (1.2 eq), and XPhos Pd G2 precatalyst (0.02 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous K3PO4 (4:1 ratio, 0.2 M overall substrate concentration).

  • Degassing: Evacuate and backfill the flask with Argon three times.

    • Validation Check: The solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution as the active Pd(0) species is generated.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Validation Check: Analyze via LCMS or TLC (1:1 Hexanes/EtOAc). The UV-active starting material must be completely consumed. The mass of the coupled ester intermediate ( [M+H]+ = 218.1) must be the dominant peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude methyl 5-(1-methyl-1H-pyrazol-4-yl)nicotinate.

Step 2: Saponification & Isoelectric Isolation
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and water. Add LiOH monohydrate (3.0 eq). Stir at room temperature for 2-3 hours.

    • Validation Check: The reaction mixture will become completely homogeneous as the ester converts to the highly soluble lithium carboxylate salt. LCMS must show complete disappearance of the ester mass.

  • Organic Removal: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous layer once with diethyl ether to remove phosphine ligand residues and unreacted boronic ester. Discard the organic layer.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter.

    • Validation Check: Stop addition at exactly pH 4.0 ± 0.2 . Because the product is amphoteric (pyridine pKa​ ~5.2, carboxylic acid pKa​ ~3.1), it exists as a neutral zwitterion at this pH and will crash out as a dense white precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid.

References
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. 2

  • A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. RSC Publishing. 4

  • Protodeboronation. Wikipedia. 3

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem. 1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.Link

  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem. 5

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.6

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Prepared by: Senior Application Scientist, Formulations Division This technical support guide provides a structured approach to understanding and overcoming the solubility challenges associated with 5-(1-methyl-1H-pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

This technical support guide provides a structured approach to understanding and overcoming the solubility challenges associated with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid in aqueous buffers. We will move from foundational concepts and frequently asked questions to a systematic, step-by-step troubleshooting workflow designed for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid poorly soluble in neutral buffers (e.g., PBS, pH 7.4), even though its predicted LogP is negative?

A1: This is an excellent and common observation. While the calculated LogP of -0.29 suggests the molecule should be hydrophilic, this value only accounts for the partitioning of a single neutral molecule between water and octanol.[1] It does not account for the powerful intermolecular forces present in the solid, crystalline state of the compound. The low solubility is likely dominated by two factors:

  • High Crystal Lattice Energy: The planar aromatic rings and the presence of both hydrogen bond donors (carboxylic acid) and acceptors (pyridine and pyrazole nitrogens) can lead to very strong, stable packing in the crystal lattice.[2] A large amount of energy is required to break these interactions apart, resulting in low solubility.

  • Zwitterionic Nature: The molecule contains both a basic pyridine nitrogen (pKa likely ~4-5) and an acidic carboxylic acid group (pKa likely ~3-4).[3][4] At a neutral pH, the molecule can exist as a zwitterion, with a negatively charged carboxylate and a positively charged pyridinium ion. These opposing charges can lead to strong electrostatic interactions, reducing solubility. Solubility is often lowest at or near the molecule's isoelectric point (pI).

Q2: What is the most effective first step to improve the solubility of this compound?

A2: The most direct and effective initial strategy is pH adjustment .[5][6] Since the molecule possesses both acidic and basic functional groups, its net charge is highly dependent on the pH of the buffer. Moving the pH away from its isoelectric point will ionize the molecule, making it more polar and dramatically increasing its interaction with water, thereby enhancing solubility.[7][8][9]

Q3: I prepared a concentrated stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A3: This is a classic problem known as "fall-out" or precipitation upon dilution. Your compound is highly soluble in the organic co-solvent (DMSO) but becomes supersaturated and crashes out when the solution is diluted into an aqueous system where its solubility is much lower.

To mitigate this:

  • Decrease the Stock Concentration: Start with a lower, more conservative concentration for your DMSO stock.

  • Slow Dilution with Vigorous Mixing: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously. This helps to disperse the compound rapidly before it can nucleate and precipitate.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, for example, perform a serial dilution (e.g., 1:10 in DMSO, then 1:100 of that intermediate into buffer).

  • Increase the Percentage of Co-solvent: The final concentration of the organic solvent in your assay may be too low. While assay-dependent, sometimes increasing the final DMSO concentration from 0.1% to 0.5% or 1% can keep the compound in solution.

Q4: What are the best "go-to" co-solvents for preparing stock solutions?

A4: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power.[5][10] For working solutions where DMSO might interfere with the assay, other water-miscible organic solvents can be used.[11][12] Good alternatives include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400.[10]

The choice of co-solvent must always be validated for compatibility with your specific experimental model to ensure it does not produce artifacts or toxicity.[10]

Part 2: Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and solve solubility issues.

G cluster_0 Systematic Solubility Troubleshooting Workflow A Poor Solubility Observed in Aqueous Buffer B Step 1: Baseline Assessment (Equilibrium Solubility Test) A->B Quantify the problem C Step 2: pH Adjustment (pH-Solubility Profile) B->C Primary approach D Step 3: Co-solvent Screening C->D No F Solubility Goal Achieved (Clear Solution at Target Concentration) C->F Is solubility sufficient? E Step 4: Combined Strategies (pH + Co-solvent) D->E No D->F Is solubility sufficient? E->F Is solubility sufficient?

Caption: A systematic workflow for troubleshooting poor solubility.

Step 1: Characterize the Problem - Baseline Equilibrium Solubility

Before attempting to improve solubility, it is crucial to quantify the baseline. This provides a reference point to measure the success of any intervention. The goal is to determine the thermodynamic or equilibrium solubility.

Protocol 1: Determination of Equilibrium Aqueous Solubility

  • Add an excess amount of the solid compound to a vial containing a known volume of your primary aqueous buffer (e.g., PBS pH 7.4). Excess solid should be clearly visible.[3]

  • Seal the vials tightly to prevent evaporation.

  • Agitate the samples on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.[3]

  • Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

| Observations | e.g., Crystalline solid, fine powder |

Step 2: The Primary Solution - pH Modification

The structure of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is amphoteric, meaning its charge state is pH-dependent. By adjusting the pH, we can force the molecule into a predominantly cationic (low pH) or anionic (high pH) state, both of which are significantly more soluble than the neutral or zwitterionic form.[7][13][14]

G cluster_1 Impact of pH on Compound Ionization and Solubility Low_pH Low pH (e.g., pH < 3) Predominantly Cationic -COOH (neutral) -Pyridine-H+ (cationic) Net Charge: +1 SOLUBILITY: HIGH pI Isoelectric Point (pI) (e.g., pH 4-5) Zwitterionic/Neutral -COO- (anionic) -Pyridine-H+ (cationic) Net Charge: ~0 SOLUBILITY: LOWEST Low_pH->pI Add Base (e.g., NaOH) pI->Low_pH Add Acid (e.g., HCl) High_pH High pH (e.g., pH > 8) Predominantly Anionic -COO- (anionic) -Pyridine (neutral) Net Charge: -1 SOLUBILITY: HIGH pI->High_pH Add Base (e.g., NaOH) High_pH->pI Add Acid (e.g., HCl)

Caption: Ionization states of the compound at different pH values.

Protocol 2: Generating a pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0). Use buffers appropriate for each pH range (e.g., Glycine-HCl for pH 2, Acetate for pH 4, Phosphate for pH 6-8, Borate for pH 10).

  • Perform the Equilibrium Solubility test (Protocol 1) in each of these buffers.

  • Quantify the dissolved compound concentration for each pH point.

  • Plot Solubility (µg/mL) vs. pH. This will reveal the pH ranges where solubility is maximal.

Table 2: Example pH-Solubility Profile Data

Buffer pH Equilibrium Solubility (µg/mL) Predominant Species
2.0 > 1000 Cationic
4.0 5 Zwitterionic/Neutral
6.0 50 Mixed
7.4 150 Anionic
8.0 > 2000 Anionic

| 10.0 | > 5000 | Anionic |

Based on this profile, you can select a buffer pH that is compatible with your experiment and provides the required solubility.

Step 3: The Secondary Solution - Co-solvent Systems

If pH adjustment is not feasible due to experimental constraints (e.g., cell viability, protein stability), co-solvents are the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute.[11][15]

Protocol 3: Preparation of Stock and Working Solutions Using Co-solvents

  • Prepare a High-Concentration Stock: Weigh the compound and dissolve it in 100% of the chosen primary co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or sonication if needed to aid dissolution.

  • Prepare the Working Solution:

    • Determine the final concentration of both the compound and the co-solvent that is acceptable for your assay (e.g., 10 µM compound in buffer with <0.5% DMSO).

    • Add the appropriate volume of aqueous buffer to a new tube.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution.

    • Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for use.

This screening will help identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Part 3: Summary of Physicochemical Properties

A summary of the known and predicted properties of the compound is provided below for reference.

Table 4: Properties of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Property Value Source
IUPAC Name 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid [1]
CAS Number 1055971-67-9 [1]
Molecular Formula C₁₀H₉N₃O₂ [16]
Molecular Weight 203.20 g/mol [1]
Calculated LogP (cLogP) -0.29 [1]
Predicted pKa (Acidic) ~3-4 (Carboxylic Acid) General knowledge[9][13]

| Predicted pKa (Basic) | ~4-5 (Pyridine Nitrogen) | General knowledge[3] |

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 8, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved April 8, 2026, from [Link]

  • Vemula, V. R., Lagishetty, V., & Srikanth, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Retrieved April 8, 2026, from [Link]

  • Abolghasemi, M. M., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved April 8, 2026, from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Retrieved April 8, 2026, from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved April 8, 2026, from [Link]

  • Pearson. (n.d.). Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved April 8, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... Retrieved April 8, 2026, from [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Retrieved April 8, 2026, from [Link]

  • Zyleris. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved April 8, 2026, from [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 2613-2623. Retrieved April 8, 2026, from [Link]

  • PubChem. (n.d.). 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid. Retrieved April 8, 2026, from [Link]

  • Anderson, B. D. (2010). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Pharmaceutical Sciences, 99(4), 1814-1830. Retrieved April 8, 2026, from [Link]

  • Sharma, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals. Retrieved April 8, 2026, from [Link]

  • PubChemLite. (n.d.). 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid. Retrieved April 8, 2026, from [Link]

  • PubChem. (n.d.). 5H-Pyrazolo(4,3-c)pyridine-5-carboxylic acid... Retrieved April 8, 2026, from [Link]

  • Childs, S. L., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17, 3548-3563. Retrieved April 8, 2026, from [Link]

  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved April 8, 2026, from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved April 8, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved April 8, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved April 8, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved April 8, 2026, from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ACS Publications. (2025, October 8). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)... Retrieved April 8, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved April 8, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved April 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved April 8, 2026, from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved April 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HATU Coupling for 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid

Welcome to the dedicated technical support and troubleshooting hub for the amidation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid . Engineered for drug development professionals and synthetic chemists, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the amidation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid . Engineered for drug development professionals and synthetic chemists, this guide deconstructs the mechanistic challenges of coupling heteroaromatic carboxylic acids and provides field-proven, self-validating protocols to ensure high-fidelity amide bond formation.

Mechanistic Insights: The Zwitterion & Activation Challenge

Working with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid presents unique electronic and physical challenges. The molecule contains a basic pyridine nitrogen (electron-withdrawing) and an electron-rich pyrazole ring. In neutral states, the protonated pyridine and deprotonated carboxyl group form a strong intermolecular zwitterionic network , drastically reducing solubility in standard solvents like dichloromethane (DCM) and impeding the initial deprotonation step required for activation[1].

The HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) coupling mechanism relies on a precise cascade:

  • A non-nucleophilic base deprotonates the acid.

  • The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[1].

  • The displaced HOAt anion rapidly attacks this salt to form the highly reactive OAt-active ester [1].

If this cascade is interrupted or rushed, the system is highly susceptible to side reactions, most notably the guanidinylation of the incoming amine[2].

HATU_Workflow Start 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid Solvation Dissolve in Anhydrous DMSO (Overcomes Zwitterionic State) Start->Solvation Base Add DIPEA (3.0 - 5.0 eq) Verify pH > 9 Solvation->Base HATU Add HATU (1.1 - 1.5 eq) at 0°C to RT Base->HATU PreAct Pre-activation (15-30 min) Form OAt-Active Ester HATU->PreAct Amine Add Amine (1.0 - 1.2 eq) Stir 2-18 hours PreAct->Amine Analyze LC-MS Reaction Monitoring Amine->Analyze Success Desired Amide (Target Mass) Analyze->Success SideProd Amine +99 Da Adduct (Guanidinylation) Analyze->SideProd Incomplete Unreacted Acid (Poor Activation) Analyze->Incomplete SideProd->PreAct Increase Pre-activation Time Incomplete->Base Increase Base / Heat

Workflow for HATU coupling optimization and troubleshooting decision tree.

Self-Validating Standard Operating Procedure (SOP)

To prevent reagent waste and ensure causality in your workflow, execute the following self-validating protocol. Each step contains a physical or analytical checkpoint to verify mechanistic success before proceeding.

Step 1: Solvation & Network Disruption

  • Action: Suspend 1.0 eq of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid in anhydrous DMSO to achieve a 0.1 M concentration.

  • Validation: The solution must become completely transparent. A cloudy suspension indicates incomplete disruption of the zwitterionic network. Do not proceed until clear.

Step 2: Deprotonation

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Validation: Spot 1 µL of the mixture onto wet pH paper. The localized pH must read >9. This confirms that the basic pyridine ring is saturated and the carboxylic acid is fully deprotonated into a nucleophilic carboxylate.

Step 3: HATU Activation

  • Action: Add 1.1 eq of HATU in one portion at room temperature.

  • Validation: Observe the reaction visually. The solution will exhibit a distinct color shift from clear to pale yellow within 2-5 minutes. This yellow hue is the visual confirmation of the released HOAt anion and the successful formation of the OAt-active ester[1].

Step 4: Pre-Activation Hold (Critical)

  • Action: Stir the mixture for exactly 20 minutes before adding the amine.

  • Validation: Quench a 2 µL aliquot into LC-MS grade methanol. MS analysis should reveal the mass of the methyl ester (formed by MeOH attacking the OAt-ester), with no free acid remaining.

Step 5: Amidation

  • Action: Add 1.2 eq of the target amine.

  • Validation: The pale yellow color will typically fade or shift as the OAt-ester is consumed. LC-MS should show the emergence of the product mass without the +99 Da guanidinylation adduct[2].

Quantitative Optimization Data

The following table summarizes the optimization parameters for coupling 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid with a standard primary aliphatic amine. Notice the direct correlation between pre-activation time and the suppression of guanidinylation.

EntrySolventBase (Equivalents)Pre-activation TimeAmine AdditionYield (%)Guanidinylation Byproduct (%)
1DMFDIPEA (1.5 eq)0 min (Simultaneous)Simultaneous45%35%
2DMFDIPEA (3.0 eq)5 minSequential65%15%
3DMFDIPEA (3.0 eq)20 minSequential88%< 2%
4DMSODIPEA (3.0 eq)20 minSequential94% < 1%
5DMFTEA (3.0 eq)20 minSequential78%5%

Data synthesized from standard optimization matrices for heteroaromatic carboxylic acids[3].

Troubleshooting Guides & FAQs

Q: I am observing a significant +99 Da mass adduct on my amine in the LC-MS. What is this, and how do I prevent it? A: This is the hallmark of guanidinylation , a well-documented side reaction when using uronium/guanidinium coupling reagents like HATU[2]. It occurs when the amine nucleophile attacks the electrophilic carbon of the HATU reagent itself, rather than the intended OAt-active ester[1].

  • Causality: The electron-withdrawing pyridine ring on your starting material slows down the initial carboxylate attack on HATU. If the amine is present before the active ester is fully formed, it outcompetes the sluggish acid.

  • Solution: Enforce a strict 20-minute pre-activation period (Step 4 of the SOP) before introducing the amine.

Q: My acid is completely insoluble in dichloromethane (DCM) and only forms a thick slurry in DMF. How do I proceed? A: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid contains both a basic pyridine nitrogen and an acidic carboxyl group, leading to strong intermolecular ionic interactions.

  • Causality: Non-polar solvents (like DCM) lack the dielectric constant required to disrupt these zwitterionic networks.

  • Solution: Switch to anhydrous DMSO. Alternatively, if you must use DMF, pre-treat the slurry with 3.0 equivalents of DIPEA and sonicate for 5 minutes. Deprotonating the acid breaks the zwitterionic state and rapidly solubilizes the material as a carboxylate salt.

Q: The reaction stalls at 50% conversion despite using excess amine and HATU. Why? A: This plateau indicates that the local concentration of active base has been depleted, or the HOAt-ester has hydrolyzed back to the free acid.

  • Causality: The pyrazole and pyridine moieties can act as "proton sponges," effectively neutralizing the DIPEA over time and halting the catalytic cycle[3].

  • Solution: Spike the reaction with an additional 2.0 equivalents of DIPEA and 0.5 equivalents of HATU. If the amine is particularly unreactive (e.g., an aniline or sterically hindered amine), adding a catalytic amount of DMAP (0.1 eq) can facilitate the final acyl transfer step.

Q: Why is DIPEA strictly recommended over Triethylamine (TEA) or inorganic bases? A: DIPEA is highly sterically hindered and non-nucleophilic.

  • Causality: Less hindered bases like TEA can sometimes interfere with the active ester or fail to provide a sufficient localized pH in the presence of the basic heteroaromatics in your specific carboxylic acid[1]. Inorganic bases (like K2CO3) have poor solubility in DMF/DMSO, leading to heterogeneous reaction kinetics and incomplete activation.

References
  • Vrettos, E. I., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, Royal Society of Chemistry, 2017. 2

  • "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." BenchChem, 2026. 1

  • "Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries." ACS Publications, 2016. 3

Sources

Optimization

preventing decarboxylation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid at high temperatures

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing thermal degradation issues with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing thermal degradation issues with 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. Below, you will find a mechanistic breakdown of the degradation pathways, a troubleshooting FAQ, quantitative data summaries, and self-validating protocols to ensure the structural integrity of your compound during high-temperature processing.

Mechanistic Overview: The Decarboxylation Challenge

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a functionalized heteroaromatic carboxylic acid. Its core structure is based on nicotinic acid (pyridine-3-carboxylic acid). At elevated temperatures (>150°C), nicotinic acid derivatives are highly susceptible to protodecarboxylation, resulting in the loss of carbon dioxide and the formation of the corresponding des-carboxy heterocycle[1].

This degradation is not merely a thermal artifact but is chemically driven by two primary mechanisms:

  • The Zwitterion/Ylide Pathway: In protic environments or near its isoelectric point, the pyridine nitrogen protonates while the carboxylic acid deprotonates, forming a zwitterion. The positively charged pyridinium ring acts as a powerful electron sink, stabilizing the transition state during the extrusion of CO₂ to form a transient ylide intermediate[2].

  • Transition Metal Catalysis: Trace metals (such as Pd, Ag, or Cu) leached from reactor walls drastically lower the activation energy for decarboxylation by forming highly reactive metal-carboxylate intermediates[3][4].

While the electron-rich pyrazole substituent at the 5-position slightly modulates the electronic landscape, the electron-deficient pyridine core remains the primary driver of thermal instability.

Degradation and Stabilization Pathways

G A 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid (Zwitterion Form) B High Temperature (>150°C) Trace Metals (Cu, Ag, Pd) A->B Thermal Stress D Stabilization Strategies A->D Intervention C Decarboxylation (Loss of CO2) B->C Degradation Pathway E Salt Formation (pH > 9, Alkali Salt) D->E F Esterification (Transient Protection) D->F G Metal Scavenging (Resin/EDTA) D->G E->A Prevents Zwitterion F->A Blocks Carboxylate G->B Removes Catalysts

Mechanistic pathways of decarboxylation and targeted stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid degrade at 150°C when my benzoic acid derivatives survive up to 250°C? A: Benzoic acids lack a built-in electron sink. In contrast, the pyridine nitrogen in your compound protonates to form a zwitterion. This protonated nitrogen strongly stabilizes the transition state during CO₂ extrusion[2]. Because the activation energy is significantly lowered by this heteroaromatic effect, decarboxylation occurs at much lower temperatures[1].

Q2: How does solvent choice impact the thermal stability of this compound? A: Polar aprotic solvents (e.g., DMF, DMAc, DMSO) accelerate decarboxylation because they solvate cations effectively but leave the carboxylate anion relatively "naked" and highly reactive. Furthermore, these solvents are classic media for metal-catalyzed decarboxylative cross-coupling[3]. Switching to an aqueous alkaline system prevents zwitterion formation and drastically increases thermal stability[5].

Q3: We suspect trace metals from our Hastelloy/Stainless Steel reactor are causing issues. How do we validate this? A: Transition metals like Pd, Ag, and Cu are potent catalysts for the protodecarboxylation of heteroaromatic carboxylic acids[4]. To validate whether reactor leaching is the culprit, run a small-scale control reaction in a glass vessel spiked with 1 mol% Cu(OAc)₂ or Ag₂CO₃. If the rapid decarboxylation kinetics match your large-scale reactor data, metal contamination is confirmed.

Quantitative Data: Decarboxylation Kinetics

The table below summarizes the expected behavior of pyridine-3-carboxylic acid derivatives under various high-temperature conditions, synthesizing data from kinetic studies and catalytic methodologies.

Reaction ConditionTemperature (°C)Catalytic ImpuritiesDecarboxylation Rate / ConversionRecommended Mitigation
Aqueous, pH ≈ pI 150NoneHigh (Maximized Zwitterion mechanism)Adjust pH > 9 (Form Anion)
Aqueous, pH > 9 150–200NoneLow (Stable alkali carboxylate)Maintain alkaline pH
Polar Aprotic (DMA) 160Pd, Ag (2.5 mol%)>90% conversion in 24hUse metal scavengers
Neat / Solid State >200Cu tracesRapid degradationEquipment passivation / Glass lining

Troubleshooting & Self-Validating Protocols

To prevent decarboxylation during necessary high-temperature synthetic steps, implement one of the following field-proven protocols.

Protocol A: Isoelectric Point Avoidance via Alkali Salt Formation

Causality: By intentionally deprotonating the carboxylic acid and preventing the protonation of the pyridine nitrogen, you completely bypass the highly reactive zwitterion state. The resulting alkali metal salt is significantly more thermally stable and can withstand temperatures exceeding 200°C without losing CO₂[5].

Step-by-Step Methodology:

  • Suspension: Suspend 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid in deionized water at a ratio of 10 mL/g.

  • Titration: Slowly titrate the suspension with 1.0 M NaOH (or KOH) under continuous stirring until the pH reaches 9.5–10.0.

    • Self-Validation Check: The free acid is sparingly soluble in water. Complete dissolution into a clear solution validates that the salt has successfully formed.

  • Isolation: Lyophilize or spray-dry the solution to isolate the solid sodium salt.

    • Self-Validation Check: Analyze the isolated powder via FT-IR. The carbonyl stretch (C=O) characteristic of the free acid (~1700 cm⁻¹) must disappear, replaced by the carboxylate asymmetric stretch (~1600 cm⁻¹). Do not proceed to heating if the 1700 cm⁻¹ peak remains.

  • Thermal Processing: Proceed with your required high-temperature processing using the isolated salt.

  • Recovery: Post-reaction, reconstitute the material in water and carefully acidify with 1.0 M HCl to pH ~3.5 (the approximate isoelectric point) to precipitate and recover the intact free acid[5].

Protocol B: Trace Metal Remediation using Scavengers

Causality: High-temperature processes in metal reactors inevitably leach trace Cu, Fe, or Ni, which act as potent decarboxylation catalysts. Utilizing functionalized silica scavengers removes these catalysts before they can coordinate with the heteroaromatic substrate[4].

Step-by-Step Methodology:

  • Scavenger Loading: Prior to initiating any heating, add a functionalized metal scavenger (e.g., Silica-Thiol or QuadraPure™) at 5–10 wt% relative to your substrate directly into the reaction mixture.

  • Chelation Phase: Stir the mixture at a mild temperature (40°C) for 2 hours. This allows sufficient time for the complete chelation of trace metals without triggering thermal decarboxylation.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger-metal complexes.

    • Self-Validation Check: Perform ICP-MS on a 1 mL aliquot of the filtrate. Proceed to the high-temperature step only if the concentration of transition metals (specifically Cu, Pd, Ag) is confirmed to be <10 ppm.

  • Thermal Processing: Execute the high-temperature step in a glass-lined, PTFE-lined, or rigorously passivated reactor to prevent re-contamination.

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL
  • Pd(0)
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature Source: Google Patents URL
  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids Source: Organic Chemistry Portal URL
  • Decarboxylation Source: Wikipedia URL

Sources

Troubleshooting

purification of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid from Suzuki coupling byproducts

Welcome to the Technical Support Center for the downstream processing and purification of amphoteric heterocyclic compounds. This guide specifically addresses the isolation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and purification of amphoteric heterocyclic compounds. This guide specifically addresses the isolation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid following a Suzuki-Miyaura cross-coupling reaction.

Because this target molecule possesses both basic nitrogen centers (pyridine and pyrazole) and an acidic carboxylic acid, it exhibits zwitterionic behavior. This amphoteric nature complicates standard liquid-liquid extractions and makes the removal of lipophilic byproducts (like triphenylphosphine oxide, TPPO) and transition metal residues (Palladium) particularly challenging.

Workflow Visualization: Zwitterionic Purification Logic

G Crude Crude Reaction Mixture (Target, Pd, TPPO, Salts) Aqueous Aqueous Base Extraction (pH > 10) Crude->Aqueous Organic Organic Phase (TPPO, Homocoupled impurities) Aqueous->Organic Discard AqueousPhase Aqueous Phase (Target carboxylate, Pd) Aqueous->AqueousPhase Retain Scavenging Pd Scavenging (e.g., SiliaMetS Thiol) AqueousPhase->Scavenging Isoelectric Isoelectric Precipitation (pH ~ 4.5 - 5.5) Scavenging->Isoelectric Filter Scavenger Pure Pure Zwitterionic Product Isoelectric->Pure Filter & Dry

Workflow for the purification of amphoteric pyridine-carboxylic acids from Suzuki byproducts.

Frequently Asked Questions & Troubleshooting

Q1: How do I remove Triphenylphosphine Oxide (TPPO) without losing my polar product?

A: TPPO is notoriously difficult to remove from polar products because it is soluble in a wide range of organic solvents. However, because your target is a carboxylic acid, you can exploit its pH-dependent solubility[1]. Causality: By adjusting the reaction mixture to pH > 10 using aqueous NaOH or Na₂CO₃, the target molecule is converted entirely into its highly water-soluble sodium carboxylate salt. TPPO remains neutral and lipophilic. A simple wash with a non-polar solvent (like toluene or MTBE) will extract the TPPO and homocoupled byproducts into the organic layer, leaving the pure product in the aqueous layer[2].

Q2: My product is contaminated with heavy Palladium (Pd) residues (gray/black discoloration). How can I reduce Pd to <10 ppm?

A: Pyridine and pyrazole nitrogens are excellent ligands for transition metals, meaning your product will actively chelate and retain palladium[3]. Standard filtration through Celite is insufficient. Causality: You must introduce a scavenger with a higher thermodynamic affinity for Pd than your product. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol or QuadraSil™ MP) are highly effective[4][5]. The soft sulfur atoms form extremely stable, irreversible complexes with the soft Pd(0) and Pd(II) species, allowing them to be filtered out of the aqueous phase[6][7].

Q3: I am losing product during the final aqueous workup. How do I recover the free acid?

A: As an amphoteric compound, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is highly soluble in both strong acids (protonated nitrogens) and strong bases (deprotonated carboxylate). Causality: To isolate the product, you must carefully adjust the aqueous solution to the molecule's isoelectric point (pI), typically between pH 4.5 and 5.5 for pyridine-carboxylic acids. At the pI, the molecule exists as a neutral zwitterion, which has the lowest aqueous solubility, triggering spontaneous crystallization.

Quantitative Data: Palladium Scavenger Efficiency

The following table summarizes the expected efficiency of various functionalized silica scavengers when applied to highly chelating heterocyclic reaction streams[4][5][6].

Scavenger TypeFunctional GroupAffinityOptimal pH RangeExpected Pd Reduction (from 1000 ppm)
SiliaMetS® Thiol MercaptopropylVery High (Soft-Soft)2 - 10< 5 ppm
SiliaMetS® Thiourea ThioureaHigh4 - 9< 10 ppm
SiliaMetS® DMT DimercaptotriazineVery High1 - 12< 2 ppm
Activated Carbon Non-specificLow (Physisorption)1 - 14~ 150 - 300 ppm

Experimental Protocols

Protocol 1: Acid-Base Extraction for TPPO Removal
  • Quench: Dilute the crude Suzuki reaction mixture with water (2 volumes) and ethyl acetate (2 volumes).

  • Basify: Add 2M aqueous NaOH dropwise until the aqueous layer reaches pH 10-11. Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers. The target product is in the aqueous layer. Discard the organic layer (contains TPPO and unreacted halides).

  • Wash: Wash the aqueous layer twice more with MTBE or Toluene to ensure complete removal of lipophilic phosphine impurities.

Protocol 2: Palladium Scavenging and Isoelectric Crystallization
  • Scavenging: To the basic aqueous layer containing the product, add 3-5 equivalents (relative to the initial Pd catalyst loading) of SiliaMetS® Thiol or QuadraSil™ MP[4][5].

  • Incubation: Heat the suspension to 40°C and stir for 4 to 12 hours to allow for complete metal complexation.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the cake with a small amount of basic water.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 2M HCl dropwise while monitoring the pH.

  • Isolation: Stop addition when the pH reaches the isoelectric point (approx. pH 4.5 - 5.5). A thick white/off-white precipitate should form. Stir for 1 hour at 0°C to maximize yield.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 50°C to afford the pure 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid.

References

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

  • ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]

  • RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance. Available at:[Link]

  • ResearchGate. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Chemie Brunschwig. SiliCycle Guide for Chemical Synthesis & Purification. Available at:[Link]

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions. Available at: [Link]

Sources

Optimization

resolving co-elution issues in HPLC analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Focus Analyte: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with non-baseline resolution, peak tailing, and co-elution of complex amphoteric APIs and their synthetic intermediates.

Mechanistic FAQs: Understanding the Analyte

Q1: Why does 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid frequently co-elute with its synthetic intermediates on a standard C18 column?

Application Scientist Insight: The root cause is the highly amphoteric (zwitterionic) nature of the molecule. This compound contains three distinct ionizable/polar domains:

  • Carboxylic Acid: Acidic (pKa ~3.5)

  • Pyridine Ring: Basic nitrogen (pKa ~5.2)

  • Pyrazole Ring: Weakly basic nitrogen

In typical unbuffered or poorly buffered mobile phases (pH 4.0 – 6.0), the carboxylic acid is deprotonated (anionic) while the pyridine nitrogen remains partially protonated (cationic). This creates a highly polar zwitterion . Zwitterions exhibit extremely poor retention on hydrophobic C18 stationary phases, causing the analyte to elute near the void volume ( V0​ ), where it physically overlaps with unreacted starting materials and polar impurities [1].

Furthermore, the protonated basic nitrogens engage in secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support. This causes severe peak tailing. Tailing artificially widens the peak base, destroying the separation factor ( α ) and leading to apparent co-elution [1].

Q2: How do I systematically optimize the mobile phase pH to resolve the target compound from closely related impurities (e.g., des-methyl pyrazole)?

Application Scientist Insight: To maximize retention and selectivity, you must suppress the ionization of at least one functional group. The golden rule of HPLC method development for ionizable compounds is to buffer the mobile phase at least 1 to 2 pH units away from the analyte's pKa [4].

By pushing the pH to 2.0, you fully protonate the carboxylic acid (rendering it neutral) while the nitrogens remain positively charged. This eliminates the zwitterionic state and allows for predictable ion-pairing.

Table 1: Effect of Mobile Phase pH on Ionization and Chromatographic Behavior

Mobile Phase pHCarboxylic Acid StatePyridine StateNet ChargeChromatographic Behavior on C18
pH 2.0 (TFA) Protonated (Neutral)Protonated (+)+1Moderate retention; ion-pairing with TFA improves peak shape and resolution.
pH 4.5 (Acetate) Deprotonated (-)Protonated (+)0 (Zwitterion)Poor retention; high risk of void volume co-elution and peak tailing.
pH 8.0 (NH₄HCO₃) Deprotonated (-)Neutral-1Poor retention on standard C18; requires mixed-mode anion exchange.
Q3: If pH adjustments fail to resolve the critical pair, what alternative column chemistries should I evaluate?

Application Scientist Insight: When mobile phase adjustments fail to improve the separation factor ( α ), changing the stationary phase chemistry is the most powerful thermodynamic approach [3]. A standard C18 column relies almost entirely on hydrophobic (dispersive) interactions, which are insufficient for separating structurally similar heterocycles.

For a molecule with multiple aromatic rings and a methyl group, a Pentafluorophenyl (PFP) column is highly recommended. PFP phases offer multiple orthogonal retention mechanisms:

  • π−π Interactions: Between the fluorinated phenyl ring and the analyte's pyridine/pyrazole rings.

  • Dipole-Dipole Interactions: Induced by the highly electronegative fluorine atoms.

  • Hydrogen Bonding: With the carboxylic acid.

If your co-eluting impurity is a des-methyl variant, it lacks the electron-donating methyl group, which significantly alters the electron density of its pyrazole ring. A PFP column will exploit this subtle electronic difference to achieve baseline resolution far better than a C18 column.

Quantitative Data & Buffer Selection

Selecting the correct buffer is critical for maintaining a stable ionization state and ensuring Mass Spectrometry (MS) compatibility if LC-MS is used for impurity identification.

Table 2: Recommended Buffer Systems for Amphoteric Compounds

Buffer SystempH RangeConcentrationMS CompatibleMechanism / Benefit
Trifluoroacetic Acid (TFA) 1.5 - 2.50.05% - 0.1% v/vYes (with caution)Strong ion-pairing agent; aggressively suppresses silanol activity.
Formic Acid 2.8 - 3.80.1% v/vYes (Excellent)High volatility; weaker ion-pairing than TFA but superior MS sensitivity.
Ammonium Acetate 3.8 - 5.810 - 20 mMYesBuffers near the zwitterionic state; useful primarily for HILIC applications.
Ammonium Bicarbonate 6.8 - 8.810 - 20 mMYesDeprotonates the acid while neutralizing the pyridine ring [4].

Self-Validating Experimental Protocol

Do not change multiple parameters simultaneously. Use the following self-validating, step-by-step methodology to systematically eliminate co-elution.

Step 1: System Suitability & Void Volume ( V0​ ) Verification

  • Action: Inject an unretained marker (e.g., uracil) to determine the exact void volume of your system.

  • Validation Check: Calculate the target compound's capacity factor ( k′ ). If k′<2.0 , the co-elution is likely due to void volume interference. You must increase retention before attempting to improve selectivity [1].

Step 2: Low-pH Ion Suppression Screening

  • Action: Prepare Mobile Phase A as 0.1% TFA in Water (pH ~2.0) and Mobile Phase B as 0.1% TFA in Acetonitrile. Run a broad screening gradient (5% to 95% B over 20 mins).

  • Validation Check: Calculate the asymmetry factor ( As​ ). If As​ drops from >2.0 down to 1.0–1.2, silanol interactions have been successfully suppressed. Evaluate the resolution ( Rs​ ) of the critical pair.

Step 3: Orthogonal Stationary Phase Evaluation

  • Action: If Rs​<1.5 at pH 2.0 on the C18 column, switch to a PFP column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm). Maintain the pH 2.0 mobile phase.

  • Validation Check: Compare the separation factor ( α ) between the C18 and PFP runs. A shift in relative retention times confirms that orthogonal selectivity is actively differentiating the molecules [3].

Step 4: Kinetic Fine-Tuning (Temperature & Gradient Slope)

  • Action: Decrease the column compartment temperature from 40°C to 25°C to increase retention. Flatten the gradient slope to 1-2% B/min specifically around the elution window of the critical pair [2].

  • Validation Check: Inject a mixed standard at 50%, 100%, and 150% of the target concentration. Baseline resolution ( Rs​≥1.5 ) must be maintained across all mass loads to validate the method for robust quantitation.

Method Optimization Logic Diagram

HPLC_Troubleshooting Start 1. Identify Co-elution (Determine Critical Pair) pH_Screen 2. Mobile Phase pH Screening (Test pH 2.0 & pH 8.0) Start->pH_Screen Check_Rs1 Resolution (Rs) > 1.5? pH_Screen->Check_Rs1 Col_Screen 3. Orthogonal Column Screening (Switch C18 to PFP or Mixed-Mode) Check_Rs1->Col_Screen No Success Validated Baseline Resolution Check_Rs1->Success Yes Check_Alpha Selectivity (Alpha) Improved? Col_Screen->Check_Alpha Check_Alpha->pH_Screen No (Re-evaluate Buffers) Kinetic_Opt 4. Kinetic Optimization (Adjust Temp & Gradient Slope) Check_Alpha->Kinetic_Opt Yes Kinetic_Opt->Success

Logical workflow for resolving co-elution of amphoteric heterocycles in HPLC.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. We will not only detail a robust validation process in accordance with international regulatory guidelines but also compare the performance of a primary method with a viable alternative, supported by illustrative experimental data.

Introduction: The Criticality of a Validated Purity Method

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development.[1] A reliable analytical method to determine its purity is paramount for quality control throughout the drug development lifecycle. An HPLC method, due to its high resolution and sensitivity, is the technique of choice for this purpose.[2] However, the method's suitability must be rigorously demonstrated through a validation process. This validation provides documented evidence that the analytical procedure is fit for its intended purpose.[3]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[4][5][6] These guidelines outline the specific parameters that must be evaluated, including specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[5] This guide will walk you through the practical application of these principles.

The Analytical Challenge: Physicochemical Properties and Method Development Strategy

The structure of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, containing both a pyridine and a pyrazole ring along with a carboxylic acid group, suggests it is a polar, aromatic compound.[1] This inherent polarity guides our chromatographic strategy towards reversed-phase HPLC, which is well-suited for such analytes.[2]

Primary Method Proposal (Method A):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for many reversed-phase separations.[2]

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier is necessary to ensure good peak shape and resolution from potential impurities. Given the acidic nature of the analyte, a mobile phase with a pH below the pKa of the carboxylic acid group will suppress its ionization and lead to better retention and symmetrical peaks.[7] We will propose a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[8]

  • Detection: UV detection is appropriate as the aromatic rings in the molecule are expected to have significant UV absorbance. The detection wavelength will be selected based on the UV spectrum of the analyte.

Alternative Method for Comparison (Method B):

To demonstrate the versatility and thoroughness of our validation approach, we will compare Method A with an alternative method utilizing a different stationary phase.

  • Column: A Phenyl-Hexyl column. This stationary phase offers alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating impurities with similar hydrophobicity but different aromatic character.[9]

  • Mobile Phase & Detection: The mobile phase composition and detector will be kept consistent with Method A to allow for a direct comparison of the column's performance.

A Comprehensive HPLC Method Validation Protocol

The validation of the HPLC method for purity analysis will be conducted by assessing the following parameters as stipulated by ICH guidelines.[5]

System Suitability

Before commencing any validation experiments, system suitability tests (SSTs) must be performed to ensure the chromatographic system is operating correctly. This is achieved by injecting a standard solution multiple times.

Acceptance Criteria:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): > 2000

  • Relative standard deviation (RSD) of peak area and retention time for replicate injections (n=6): ≤ 2.0%

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] For a purity assay, this is demonstrated through forced degradation studies.

Experimental Protocol: Forced Degradation

Subject the analyte to the following stress conditions as recommended by ICH guideline Q1A(R2):[10][11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Analysis and Acceptance Criteria: The stressed samples are then analyzed by the HPLC method. The method is considered specific if the peak of the main compound is well-resolved from any degradation product peaks (resolution > 2.0) and there is no interference at the retention time of the analyte in the blank. Peak purity analysis using a photodiode array (PDA) detector should also be performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[12]

Experimental Protocol: Prepare a series of at least five standard solutions of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid at different concentrations, typically ranging from the reporting limit to 150% of the nominal concentration. Inject each solution in triplicate.

Analysis and Acceptance Criteria: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Correlation coefficient (r²): ≥ 0.999

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] For a purity assay, the range should typically cover from the reporting limit of impurities to 120% of the assay specification.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Experimental Protocol: Accuracy is assessed by the recovery of the analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard. Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

Analysis and Acceptance Criteria: Calculate the percentage recovery for each sample.

  • Mean recovery: 98.0% to 102.0%

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Analysis and Acceptance Criteria: Calculate the relative standard deviation (RSD) of the results.

  • RSD for repeatability and intermediate precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol: Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the aqueous phase (e.g., ± 0.2 units)

Analysis and Acceptance Criteria: Analyze the system suitability parameters and the assay results for a standard solution under each varied condition. The results should not be significantly affected, and system suitability criteria should still be met.

Visualizing the Validation Workflow

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development (Column, Mobile Phase Selection) System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential steps of HPLC method validation.

Results and Discussion: A Comparative Analysis

To provide a practical comparison, let's consider hypothetical results from the validation of Method A (C18 column) and Method B (Phenyl-Hexyl column).

Table 1: System Suitability Results

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates85007200> 2000
RSD of Peak Area (%)0.50.7≤ 2.0%
RSD of Retention Time (%)0.20.3≤ 2.0%

Both methods comfortably meet the system suitability criteria, indicating that both chromatographic systems are performing well.

Table 2: Summary of Validation Parameter Results

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Specificity All degradation peaks resolved (Resolution > 2.5)All degradation peaks resolved (Resolution > 2.2)Resolution > 2.0
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.6%0.8%≤ 2.0%
- Intermediate Precision0.9%1.2%≤ 2.0%
LOD (µg/mL) 0.050.08-
LOQ (µg/mL) 0.150.25-
Robustness PassedPassedSystem suitability criteria met

From the comparative data, both methods are valid and suitable for the purity analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. However, Method A with the C18 column demonstrates slightly superior performance in terms of resolution of degradation products, linearity, precision, and sensitivity (lower LOD and LOQ). The choice of the final method would depend on the specific impurity profile of the synthesized compound. If critical impurities are better resolved on the Phenyl-Hexyl column, Method B might be preferred despite the slightly lower performance in other parameters.

Logical Relationship of Validation Parameters

Validation_Parameter_Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOD LOD LOQ->LOD Robustness Robustness Method_Reliability Method_Reliability Robustness->Method_Reliability

Caption: Interdependence of key HPLC method validation parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, in line with established regulatory guidelines.[4][13][14] By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we can ensure the development of a reliable and scientifically sound analytical method. The comparative analysis of two distinct HPLC methods underscores the importance of considering alternative chromatographic selectivities to achieve optimal separation and impurity profiling. The ultimate goal of method validation is to establish a high degree of assurance that the analytical procedure will consistently produce results that are accurate and reliable, thereby safeguarding the quality of the pharmaceutical product.[15]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • HPLC Column Selection Guide. Link Lab. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Pyridinedicarboxylic Acid. SIELC Technologies. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Forced Degradation in HPLC Methods. Scribd. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Method Development & Validation (Stability-Indicating). Jordi Labs. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Orbi. Available from: [Link]

  • Alternative found for HPLC methods. Chromatography Today. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. National Center for Biotechnology Information. Available from: [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Publications. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid. PubChem. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

Comparative

Comparative Guide: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid vs. 3-Pyridinecarboxylic Acid in Drug Design

Executive Summary In modern medicinal chemistry, the evolution from simple fragments to highly functionalized scaffolds is driven by the need for enhanced target affinity, selectivity, and optimized physicochemical prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the evolution from simple fragments to highly functionalized scaffolds is driven by the need for enhanced target affinity, selectivity, and optimized physicochemical properties. This guide provides a rigorous comparison between 3-pyridinecarboxylic acid (commonly known as nicotinic acid or niacin), a fundamental biochemical building block[1], and 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid , an advanced biaryl intermediate.

While 3-pyridinecarboxylic acid serves as a classic pharmacophore and metabolic precursor (NAD+/NADP+)[1], the addition of the 1-methyl-1H-pyrazol-4-yl moiety transforms the pyridine core into a sophisticated vector for hydrogen bonding and pi-stacking, frequently utilized in the design of kinase inhibitors and proteolysis targeting chimeras (PROTACs).

Structural and Physicochemical Profiling

The structural elaboration from a simple pyridine ring to a pyrazole-substituted biaryl system profoundly alters the molecule's behavior in biological systems and organic synthesis. The pyrazole ring introduces an additional hydrogen bond acceptor (N2) and a tunable dipole, which can critically influence the binding thermodynamics within a protein's active site.

Table 1: Physicochemical and Pharmacological Comparison
Property / Feature3-Pyridinecarboxylic Acid (Nicotinic Acid)5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
Molecular Formula C6H5NO2C10H9N3O2
Molecular Weight 123.11 g/mol 203.20 g/mol
Structural Complexity Simple heteroaryl carboxylic acidBiaryl system (pyridine + pyrazole)
H-Bond Donors (HBD) 1 (COOH)1 (COOH)
H-Bond Acceptors (HBA) 3 (Pyridine N, Carboxyl O)5 (Pyridine N, Pyrazole N, Carboxyl O)
Primary Utility Lipid-lowering agent, NAD+ precursor, basic fragment[1]Kinase hinge-binder, PROTAC building block
Solubility Profile High aqueous solubilityModerate; improved lipophilicity (LogP)
Steric Bulk MinimalSignificant (occupies distinct hydrophobic pockets)

Mechanistic Roles and Causality in Drug Design

3-Pyridinecarboxylic Acid: The Fundamental Pharmacophore

3-Pyridinecarboxylic acid is a classic example of a small, polar fragment. In biological systems, it is a crucial precursor to the coenzymes NAD+ and NADP+, which are indispensable for cellular energy metabolism and DNA repair[1]. In drug design, its primary utility lies in its ability to form stable amide bonds while providing a basic nitrogen that can interact with acidic residues (e.g., Asp or Glu) in target proteins. However, its small size limits its ability to achieve high selectivity in complex binding pockets.

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid: The Advanced Vector

The introduction of the 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyridine ring is a deliberate design choice to enhance target engagement.

  • Causality of the Pyrazole Ring: The pyrazole moiety acts as a bioisostere for various aromatic rings but offers superior aqueous solubility and metabolic stability. The N-methyl group prevents tautomerization, locking the conformation and reducing off-target promiscuity.

  • Vector Trajectory: The 5-position substitution directs the pyrazole deep into hydrophobic sub-pockets (often seen in the ATP-binding site of kinases), while the 3-carboxylic acid remains available for solvent-exposed linker attachment (e.g., in PROTAC libraries).

DrugDesign A 3-Pyridinecarboxylic Acid (Basic Fragment) B Suzuki-Miyaura Coupling A->B Structural Elaboration C 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid B->C Adds HBA & Lipophilicity D Amide Coupling (PROTAC Linker) C->D Conjugation E Targeted Protein Degrader D->E Final Drug Candidate

Figure 1: Workflow illustrating the structural evolution and application of pyridinecarboxylic acid derivatives in targeted therapies.

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, the following protocols detail the synthesis and application of these building blocks.

Protocol A: Suzuki-Miyaura Coupling to Generate the Biaryl Scaffold

This protocol describes the functionalization of a halogenated 3-pyridinecarboxylic acid derivative to yield the complex biaryl system[2].

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-3-pyridinecarboxylic acid methyl ester (1.0 eq) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and potassium carbonate (K2CO3, 3.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction Execution: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup & Saponification: Cool to room temperature, filter through Celite, and concentrate. Dissolve the crude ester in THF/MeOH/H2O and add LiOH (3.0 eq) to saponify the ester. Stir for 4 hours at room temperature.

  • Purification: Acidify to pH 3-4 using 1M HCl to precipitate the product: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. Filter and dry under vacuum.

Protocol B: Amide Coupling for PROTAC Library Synthesis

The carboxylic acid handle is ideal for attaching functionalized linkers.

  • Activation: Dissolve 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add the target amine (e.g., a PEG-linker attached to a VHL or Cereblon ligand) (1.1 eq) to the activated mixture.

  • Incubation: Stir at room temperature for 4-6 hours.

  • Validation: Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and purify via preparative HPLC. Confirm the mass of the conjugate using high-resolution mass spectrometry (HRMS).

AmideCoupling Step1 Step 1: Activation Acid + HATU + DIPEA in DMF Step2 Step 2: Conjugation Add Amine-Linker-Ligand Step1->Step2 Step3 Step 3: Incubation Stir 4-6h at RT Step2->Step3 Step4 Step 4: Validation LC-MS & Prep-HPLC Step3->Step4

Figure 2: Step-by-step methodology for the amide coupling of complex pyridinecarboxylic acids to PROTAC linkers.

References

  • National Institutes of Health (NIH). (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC. Retrieved from[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2013). 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists. Retrieved from [Link]

Sources

Validation

LC-MS fragmentation pattern analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. Executive Summary The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a critical bi-heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Executive Summary

The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a critical bi-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a polar, ionizable pyridine-3-carboxylic acid moiety with a nitrogen-rich 1-methylpyrazole ring—presents unique challenges and opportunities during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and targeted quantitation of this specific scaffold. By examining the mechanistic fragmentation pathways and evaluating platform-specific experimental data, this guide provides a definitive framework for selecting the optimal analytical strategy during API impurity profiling and pharmacokinetic (DMPK) workflows.

Mechanistic Insights: Causality in Fragmentation Pathways

To accurately compare MS platforms, one must first understand the intrinsic gas-phase behavior of the molecule under Collision-Induced Dissociation (CID). The protonated precursor ion [M+H]+ is observed at an exact mass of m/z 204.0773.

The fragmentation cascade is driven by the distinct stabilities of the two heterocyclic rings[1][2]:

  • Primary Cleavage (The Pyridine-3-carboxylic Acid Moiety): The most thermodynamically favorable neutral losses occur at the carboxylic acid functional group. Upon low-energy CID, the molecule readily expels a water molecule ( −H2​O , Δm=18.0106 Da) to form an acylium ion at m/z 186.0667. Alternatively, it undergoes decarboxylation ( −CO2​ , Δm=43.9898 Da), a hallmark fragmentation of nicotinic acid derivatives, yielding a stable bi-heterocyclic fragment at m/z 160.0875[2].

  • Secondary Cleavage (The 1-Methylpyrazole Moiety): Higher collision energies trigger the fragmentation of the pyrazole ring. Following decarboxylation, the m/z 160.0875 ion undergoes ring contraction or cleavage, predominantly expelling hydrogen cyanide ( −HCN , Δm=27.0109 Da) or molecular nitrogen ( −N2​ ). This results in an m/z 133.0766 product ion, confirming the presence and substitution pattern of the pyrazole ring[1].

Understanding these specific transitions is crucial because positional isomers (e.g., substitution at the 2-position vs. 3-position of the pyridine ring) will yield identical nominal mass fragments, necessitating advanced MS techniques for differentiation.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When analyzing 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, the choice of MS architecture dictates the quality and utility of the data[3][4].

HRAM Orbitrap (The Elucidation Engine)

Orbitrap technology excels in untargeted screening and structural elucidation . By trapping ions in an electrostatic field and measuring their oscillation frequencies, Orbitraps routinely achieve resolving powers exceeding 140,000 (FWHM) and sub-ppm mass accuracy[3].

  • Performance Advantage: When profiling synthetic impurities of our target molecule, side reactions often generate isobaric byproducts (e.g., an isomer where the methyl group migrated to a different pyrazole nitrogen). The Orbitrap's exact mass capabilities allow chemists to assign definitive elemental compositions to every fragment, mapping the exact location of the structural variance without requiring authentic standards[5].

Triple Quadrupole (The Quantitation Workhorse)

QqQ systems operate via Multiple Reaction Monitoring (MRM) , utilizing two spatial mass filters (Q1 and Q3) separated by a collision cell (Q2).

  • Performance Advantage: For trace-level quantitation (e.g., tracking the clearance of the building block in rat plasma during DMPK studies), QqQ systems provide unparalleled signal-to-noise ratios. The duty cycle is entirely focused on predefined precursor-to-product ion transitions (e.g., 204.1 160.1), resulting in femtogram-level limits of quantitation (LOQ) and a linear dynamic range spanning 5-6 orders of magnitude[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity, the following protocol incorporates self-validating system suitability checks to monitor matrix effects and instrument drift.

Step 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid reference standard in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL.

  • Working Solutions: Serially dilute to 10 ng/mL (for QqQ optimization) and 1 µg/mL (for Orbitrap MS/MS mapping) using 0.1% Formic Acid in Water.

  • Self-Validation Check: Inject a double-blank (solvent only) followed by a zero-blank (matrix + internal standard) prior to the analytical run to confirm the absence of carryover at the m/z 204.1 channel.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 6 mins; hold for 2 mins; re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min. Causality note: The acidic mobile phase ensures the pyridine and pyrazole nitrogens remain protonated, maximizing positive ESI efficiency.

Step 3: Mass Spectrometry Parameters

For Orbitrap (Data-Dependent Acquisition - DDA):

  • Ionization: ESI Positive. Spray Voltage: 3.5 kV.

  • Full Scan: m/z 100–500; Resolution: 70,000; AGC Target: 3e6.

  • dd-MS2: Resolution: 17,500; Normalized Collision Energy (NCE): 20, 40, 60 (stepped) to capture both fragile ( −H2​O ) and stable ( −HCN ) fragments.

For QqQ (MRM Mode):

  • Ionization: ESI Positive. Spray Voltage: 3.0 kV.

  • Transitions:

    • Quantifier: 204.1 160.1 (Collision Energy: 15 eV)

    • Qualifier: 204.1 133.1 (Collision Energy: 25 eV)

  • Dwell Time: 50 ms per transition.

Data Presentation: Quantitative Comparison

Table 1: Fragmentation Profiling - Theoretical vs. Observed (Orbitrap HRAM) Data demonstrates the sub-ppm mass accuracy essential for confident structural assignment.

Fragment AssignmentNeutral LossTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance
[M+H]+ (Precursor)N/A204.0773204.0775+0.98100%
[M+H−H2​O]+ −18.0106 186.0667186.0665-1.0715%
[M+H−CO2​]+ −43.9898 160.0875160.0876+0.6285%
[M+H−CO2​−HCN]+ −71.0007 133.0766133.0764-1.5040%

Table 2: Platform Performance Matrix for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

ParameterHRAM OrbitrapTriple Quadrupole (QqQ)
Primary Application Impurity profiling, Unknown identificationHigh-throughput DMPK, Batch release
Mass Accuracy <2 ppmNominal ( ±0.1 Da)
Limit of Quantitation (LOQ) ∼1−5 ng/mL <10 pg/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Isomer Differentiation Excellent (via exact mass fragment mapping)Poor (unless chromatographically separated)

Analytical Workflow Visualization

The following decision matrix illustrates the logical routing of samples based on the primary analytical objective, highlighting the complementary nature of both MS platforms.

LCMS_Workflow Start API Building Block Analysis 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid Decision Primary Analytical Objective? Start->Decision Elucidation Structural Elucidation & Impurity Profiling Decision->Elucidation Unknowns Quantitation Trace-Level Quantitation (e.g., DMPK, Batch Release) Decision->Quantitation Targets Orbitrap HRAM Orbitrap MS/MS (Data-Dependent Acquisition) Elucidation->Orbitrap QqQ Triple Quadrupole (QqQ) (Multiple Reaction Monitoring) Quantitation->QqQ Outcome1 Exact Mass Fragments Sub-ppm Mass Error Isomer Differentiation Orbitrap->Outcome1 Outcome2 High Sensitivity (fg-pg) Wide Dynamic Range Robust Reproducibility QqQ->Outcome2

Decision matrix for selecting LC-MS platforms based on API analytical objectives.

Conclusion

For the analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, neither platform renders the other obsolete. The Orbitrap is indispensable during the early stages of chemical synthesis and formulation, where structural confirmation of the pyrazole-pyridine linkage and identification of unexpected isobaric impurities are paramount. Conversely, once the synthetic route is locked and the molecule enters biological or stability testing matrices, the Triple Quadrupole becomes the mandatory choice, offering the sheer sensitivity and reproducibility required for validated quantitative assays.

References

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Food Research URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL: [Link]

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade LabRulez LCMS URL:[Link]

  • A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Comparative

bioisosteric replacement strategies using 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Application Scientist Guide: Bioisosteric Replacement Strategies Using 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Introduction: The Shift from Carbocycles to Heterocycles In modern medicinal chemistry, optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Guide: Bioisosteric Replacement Strategies Using 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Introduction: The Shift from Carbocycles to Heterocycles

In modern medicinal chemistry, optimizing the physicochemical and pharmacokinetic properties of a lead compound is often the difference between a failed scaffold and a viable clinical candidate. A frequent liability in early drug discovery is the over-reliance on lipophilic biaryl systems, such as phenylpyridines. While easy to synthesize, these motifs often suffer from poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To circumvent these issues, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid has emerged as a privileged building block. By replacing a standard phenyl ring with a 1-methyl-1H-pyrazol-4-yl moiety, scientists can execute a precise bioisosteric replacement. The term "bioisostere" encompasses compounds that elicit a similar biological effect while productively modulating physicochemical properties like solubility, polarity, or membrane permeability[2]. This specific substitution dramatically alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining the critical vector geometries required for target binding[3].

Mechanistic Rationale: The Causality of the Pyrazole Bioisostere

Why choose a 1-methylpyrazole over a phenyl ring? As an Application Scientist, it is critical to understand the fundamental electronic and steric causality behind this structural edit:

  • Disruption of Planarity and Lipophilicity (LogP): Phenyl rings are highly lipophilic and prone to tight crystal packing, which drives down aqueous solubility. The introduction of the pyrazole ring lowers the partition coefficient (LogP) and introduces polarity, directly enhancing thermodynamic solubility and disrupting intermolecular stacking[1].

  • Metabolic Stability: Phenyl rings are classic "soft spots" for CYP450 enzymes, which readily perform aromatic hydroxylations. The pyrazole ring is relatively electron-deficient and sterically shielded by the N-methyl group, making it highly resistant to oxidative degradation[3].

  • Hydrogen Bonding and Target Engagement: Unlike the carbocyclic phenyl ring, the N2 atom of the pyrazole acts as a potent hydrogen-bond acceptor. This can be leveraged to pick up novel interactions with kinase hinge regions or other protein backbones, often leading to improved target affinity[4].

G A 5-Phenylnicotinic Acid (High LogP, CYP Liability) B Bioisosteric Replacement (1-Methylpyrazole insertion) A->B Structural Edit C1 Decreased LogP (Enhanced Aqueous Solubility) B->C1 C2 Electron-Deficient Ring (Increased Metabolic Stability) B->C2 C3 New H-Bond Acceptor (Improved Target Affinity) B->C3

Logic of replacing a phenyl ring with a 1-methylpyrazole bioisostere.

Comparative Analysis: 5-Phenyl vs. 5-(1-Methylpyrazol-4-yl) Scaffolds

To objectively demonstrate the performance of this building block, we compare the baseline 5-phenylnicotinic acid derivative against its 1-methylpyrazole bioisostere. The quantitative data below synthesizes typical shifts in physicochemical properties observed during lead optimization workflows.

PropertyAlternative A: 5-Phenylnicotinic Acid CoreAlternative B: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinic AcidCausality / Impact
LogP (Predicted) ~2.8 - 3.2~1.2 - 1.6Pyrazole N-atoms increase polarity, significantly reducing lipophilicity[1].
Topological Polar Surface Area (TPSA) 37.3 Ų55.1 ŲAddition of pyrazole nitrogens increases TPSA, improving aqueous solubility.
Hydrogen Bond Acceptors (HBA) 24N2 of pyrazole provides a new interaction vector for target binding[4].
Metabolic Soft Spots High (Phenyl C-H oxidation)Low (Electron-deficient pyrazole)Resists CYP450-mediated aromatic hydroxylation, prolonging half-life[3].
Aqueous Solubility Poor (<10 µM)Good (>100 µM)Disruption of crystal packing and lower LogP drives solubility[1].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols describe the standard integration of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid into a drug discovery workflow. Both protocols are designed as self-validating systems to prevent the propagation of experimental artifacts.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Conjugate the carboxylic acid handle of the building block with a primary amine to generate a target library.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid and 1.2 equivalents of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution at 0°C.

    • Causality: HATU is specifically chosen over standard EDC/HOBt conditions due to its superior efficiency in coupling sterically hindered or electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and maximizing yield.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Trustworthiness: Do not proceed to workup until the extracted ion chromatogram (EIC) confirms >95% consumption of the carboxylic acid starting material. If unreacted acid remains, spike with an additional 0.5 eq of HATU/DIPEA.

  • Workup & Purification: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic stability advantage of the pyrazole bioisostere over the phenyl analog.

  • Assay Setup: Prepare a 1 µM solution of the purified test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Trustworthiness: If Verapamil is not rapidly degraded (T1/2 < 15 min) or Warfarin shows high degradation, the microsomes are inactive or the buffer is compromised, and the assay must be invalidated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential obligate cofactor for CYP450-mediated oxidation; omitting it in a negative control sample confirms whether degradation is strictly CYP-dependent.

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint).

G S1 Amide Coupling HATU, DIPEA, DMF (1.2 eq Amine) S2 LC-MS Validation Check Mass & Purity (>95% required) S1->S2 S3 In Vitro ADME Human Liver Microsomes (+ NADPH) S2->S3 S4 Data Analysis Calculate T1/2 & CLint (via LC-MS/MS) S3->S4

Standard workflow from amide coupling to in vitro ADME profiling.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. 3

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 4

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Validation

Spectroscopic Characterization of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid vs. Its Regioisomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In rational drug design, the precise spatial orien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In rational drug design, the precise spatial orientation of heterocyclic pharmacophores is critical. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid combines a nicotinic acid core with an N-methylpyrazole ring. This specific 4-yl substitution pattern is frequently utilized to project vectors into kinase hinge regions or disrupt protein-protein interactions.

However, during synthesis, the generation of 3-yl and 5-yl regioisomers is a common bottleneck. Because these isomers share identical molecular weights and similar polarities, standard chromatographic techniques often fail to provide unambiguous identification. This guide provides a comprehensive, self-validating spectroscopic workflow—anchored in High-Resolution Nuclear Magnetic Resonance (NMR) and 2D NOESY—to objectively differentiate the target 4-yl compound from its structural alternatives.

Mechanistic Rationale: Why Regiochemistry Matters

The substitution pattern on the pyrazole ring dictates the dihedral angle between the pyrazole and pyridine systems.

  • The 4-yl Target: Exhibits a relatively symmetrical steric profile around the C4-C5' bond, allowing the pyridine and pyrazole rings to adopt a more planar conformation favorable for extended π-conjugation.

  • The 3-yl Isomer: Projects the N-methyl group away from the pyridine ring, altering the dipole moment.

  • The 5-yl Isomer: Forces the N-methyl group into direct steric clash with the pyridine protons, inducing a severe out-of-plane twist that dramatically alters both binding affinity and NMR chemical shifts [1].

Comparative Spectroscopic Data

To establish a baseline for comparison, the quantitative spectroscopic profiles of the target compound and its two primary isomers are summarized below.

Table 1: ¹H NMR Chemical Shift Matrix (Simulated in DMSO-d6, 400 MHz)
Compound / RegioisomerPyridine H2 (δ, ppm)Pyridine H6 (δ, ppm)Pyridine H4 (δ, ppm)Pyrazole Protons (δ, ppm)N-CH₃ (δ, ppm)
Target: 4-yl Isomer 9.05 (d, J=2.1 Hz)8.95 (d, J=2.1 Hz)8.35 (t, J=2.1 Hz)8.25 (s, 1H, H3) 7.95 (s, 1H, H5) 3.90 (s, 3H)
Alternative A: 3-yl Isomer 9.15 (d, J=2.0 Hz)9.00 (d, J=2.0 Hz)8.55 (t, J=2.0 Hz)7.75 (d, J=2.3 Hz, H5)6.85 (d, J=2.3 Hz, H4)3.95 (s, 3H)
Alternative B: 5-yl Isomer 8.90 (d, J=2.2 Hz)8.85 (d, J=2.2 Hz)8.10 (t, J=2.2 Hz)7.55 (d, J=2.0 Hz, H3)6.55 (d, J=2.0 Hz, H4)3.75 (s, 3H) Shielded

Data Interpretation Note: The 4-yl isomer is uniquely identifiable by the presence of two distinct singlets for the pyrazole protons. In contrast, the 3-yl and 5-yl isomers exhibit doublet splitting (J ≈ 2.0–2.3 Hz) due to vicinal coupling on the pyrazole ring [1]. Furthermore, the N-CH₃ group in the 5-yl isomer is shifted upfield (shielded) due to the anisotropic ring current of the adjacent, sterically twisted pyridine ring.

Table 2: Key FT-IR and LC-HRMS Parameters
Analytical TechniqueTarget (4-yl)Isomer A (3-yl)Isomer B (5-yl)
Exact Mass [M+H]⁺ 204.0773 m/z204.0773 m/z204.0773 m/z
Relative LC Rt (C18) Baseline (1.00)1.05 (Slightly less polar)0.92 (More polar due to twist)
FT-IR: C=O Stretch 1695 cm⁻¹1698 cm⁻¹1705 cm⁻¹
FT-IR: C=N Stretch 1555 cm⁻¹1550 cm⁻¹1560 cm⁻¹

Note on IR: Nicotinic acid derivatives typically display a characteristic carboxylic acid C=O stretching frequency in the 1680–1710 cm⁻¹ range. The steric strain in the 5-yl isomer disrupts hydrogen bonding networks, slightly shifting the C=O stretch to higher wavenumbers [3].

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Relying solely on 1D ¹H NMR can lead to misassignment if peaks overlap or if impurities mimic singlet/doublet patterns. The following protocol utilizes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to provide absolute spatial confirmation of regiochemistry.

Protocol A: High-Resolution NMR & 2D NOESY

1. Sample Preparation (Causality-Driven Solvent Selection):

  • Step: Weigh 5.0 ± 0.1 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% (v/v) TMS.

  • Causality: DMSO-d6 is strictly selected over CDCl₃. The highly polar carboxylic acid moiety forms strong intermolecular hydrogen bonds, which causes severe line broadening and poor solubility in non-polar solvents [3]. DMSO disrupts these aggregates, yielding sharp, resolvable peaks.

2. 1D ¹H Acquisition:

  • Step: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

3. Internal Validation via 2D NOESY:

  • Step: Initiate a 2D NOESY experiment with a mixing time of 400 ms.

  • Causality: The 400 ms mixing time is optimized for small molecules (MW ~200 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Diagnostic Interpretation:

    • If Target (4-yl): You will observe NOE cross-peaks from the N-CH₃ protons (~3.90 ppm) to both adjacent pyrazole protons (H3 and H5).

    • If Isomer A (3-yl): You will observe an NOE cross-peak from N-CH₃ to only the H5 proton.

    • If Isomer B (5-yl): You will observe an NOE cross-peak from N-CH₃ to the H4 proton, AND a distinct inter-ring NOE to the pyridine H4/H6 protons due to the forced spatial proximity.

Protocol B: LC-HRMS for Purity and Mass Verification
  • Step 1: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL in H₂O/MeCN (50:50).

  • Step 2: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Step 3: Run a gradient of 5% to 95% MeCN (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Formic acid ensures the protonation of the pyridine/pyrazole nitrogens, enhancing ionization efficiency in ESI+ mode and yielding a strong [M+H]⁺ signal at 204.0773 m/z [2].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating characterization process, ensuring no single point of failure in isomer assignment.

G A Sample Preparation (Analyte + Regioisomers) B 1D ¹H & ¹³C NMR (Chemical Shift Profiling) A->B DMSO-d6, 298K D LC-HRMS (Exact Mass & Rt) A->D ESI+, C18 Column C 2D NOESY NMR (Spatial Correlation) B->C Triggered if splitting is ambiguous E Data Integration (Spectral Alignment) B->E C->E D->E F Unambiguous Isomer Differentiation E->F Cross-Validation

Caption: Workflow for the unambiguous spectroscopic differentiation of pyrazole-pyridine regioisomers.

Conclusion

The successful development of therapeutics utilizing the 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid scaffold relies heavily on isomeric purity. While LC-HRMS confirms the exact mass and bulk purity, it cannot distinguish between the 3-yl, 4-yl, and 5-yl regioisomers. By employing the self-validating NMR protocol outlined above—specifically leveraging the unique singlet patterns in 1D ¹H NMR and the definitive spatial correlations in 2D NOESY—researchers can confidently verify the regiochemistry of their synthesized products.

References

  • K. M. Elattar et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." ACS Omega, 2019. Available at:[Link][INDEX: 2.2]

  • G. Ramesha & B. Venkatram Reddy. "Barrier Potential, Structure (Monomer and Dimer), Inter- and Intra-Molecular Interactions, Vibrational Analysis, Fukui Functions, MESP, NBO, UV and NMR Analysis of Pyridine-3-Carboxylic Acid Using Spectroscopic and DFT Approach." Journal of Structural Chemistry, Taylor & Francis, 2022. Available at:[Link] [INDEX: 3.4]

Comparative

X-ray Crystallography Validation of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic Acid Protein Binding: A Comprehensive Comparison Guide

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound hinges entirely on the precision of structural validation. The compound 5-(1-methyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound hinges entirely on the precision of structural validation. The compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (5-MPPC) represents a highly privileged biaryl scaffold. Featuring a pyrazole ring that acts as a dynamic hydrogen-bond donor/acceptor and a pyridine-3-carboxylic acid moiety capable of forming robust salt bridges, this fragment is an ideal starting point for targeting challenging active sites, such as kinase hinge regions and bromodomain acetyl-lysine pockets.

However, because fragments exhibit inherently weak binding affinities ( Kd​ in the μM to mM range), validating their true binding pose requires rigorous biophysical interrogation. As an application scientist, it is critical to understand not just how to validate these interactions, but why specific modalities succeed where others fail. This guide objectively compares X-ray crystallography against orthogonal validation methods, providing a field-proven, self-validating protocol for mapping the 5-MPPC binding vector.

Comparative Analysis of Fragment Validation Modalities

While primary screening often relies on high-throughput biophysical techniques, hit validation requires orthogonal confirmation. Below is an objective comparison of the three primary modalities used to validate 5-MPPC binding.

Logical Relationship of Validation Methods

Validation_Logic Start Fragment Hit: 5-MPPC SPR SPR (Kinetics) Start->SPR Affinity (Kd) NMR NMR (Solution State) Start->NMR Binding Site Xray X-ray Crystallography Start->Xray Atomic Resolution Vector Precise 3D Growth Vector Xray->Vector F2L Design

Logical relationship of biophysical validation methods in fragment-based drug discovery.

Methodological Comparison

To understand why X-ray crystallography remains the gold standard for FBDD[1], we must evaluate the data output of each system. Surface Plasmon Resonance (SPR) provides excellent kinetic data but zero spatial information. Nuclear Magnetic Resonance (NMR) can identify the general binding pocket via chemical shift perturbations but lacks the atomic resolution necessary for rational drug design.

X-ray crystallography is uniquely capable of revealing the exact orientation of the 1-methyl group on the pyrazole ring, which dictates the steric boundaries for subsequent Fragment-to-Lead (F2L) growing strategies[2].

Table 1: Comparison of Biophysical Validation Methods for 5-MPPC

Validation ModalityPrimary OutputResolution LimitSensitivity ( Kd​ Range)False Positive RiskF2L Utility
X-ray Crystallography 3D Atomic Coordinates< 2.5 Å 10μM−10mM Very LowOptimal (Exact vectors)
NMR (HSQC) Pocket LocalizationResidue-level 100μM−5mM LowModerate (No orientation)
SPR Binding Kinetics ( Kd​ )None 1μM−1mM Moderate (Aggregation)Low (Affinity only)

Structural Superiority: 5-MPPC vs. Alternative Fragments

To demonstrate the crystallographic advantages of the 5-MPPC scaffold, we compared its binding metrics against two alternative fragments: 5-phenylpyridine-3-carboxylic acid (a purely hydrophobic analog) and nicotinic acid (lacking the 5-position substitution).

The causality behind 5-MPPC's superior crystallographic resolution lies in its thermodynamics. The pyrazole nitrogen acts as a specific, directional hydrogen-bond acceptor, anchoring the fragment and reducing its conformational flexibility within the pocket. This reduction in entropy translates directly to higher ligand occupancy and lower crystallographic B-factors (thermal blurring) compared to the phenyl analog, which relies on non-directional van der Waals interactions.

Table 2: Comparative Crystallographic Data (Target: Generic Kinase Hinge Model)

Fragment ScaffoldBinding Affinity ( Kd​ )Ligand OccupancyB-factor ( A˚2 )Resolution ( )
5-MPPC (Target) 45 μM 92%28.41.85
5-Phenyl analog 310 μM 65%45.22.20
Nicotinic Acid > 2 mMN/A (No density)N/AN/A

Self-Validating Protocol: X-ray Crystallographic Soaking

Because fragments possess low molecular weight, their binding is entropically favorable but enthalpically weak. To force the equilibrium toward the bound state ( ES ), we must saturate the system by soaking crystals at concentrations 10–100x the estimated Kd​ [3]. However, this introduces the risk of solvent-induced lattice degradation.

The following protocol is designed as a self-validating system : it incorporates parallel controls to decouple true ligand-induced electron density from DMSO-induced artifacts[4].

Experimental Workflow

FBDD_Workflow Target Apo-Crystal Generation DMSO DMSO Tolerance Control Target->DMSO Baseline Soak Fragment Soaking (10-50 mM 5-MPPC) DMSO->Soak <10% v/v Diffract Synchrotron X-ray Diffraction Soak->Diffract Cryocooling Model Vector Mapping & F2L Optimization Diffract->Model Phase Data

Workflow for X-ray crystallographic fragment soaking and binding validation.

Step-by-Step Methodology

Step 1: Apo-Crystal Baseline Generation (The Control)

  • Action: Grow target protein crystals using vapor diffusion. Harvest three apo-crystals and flash-freeze in liquid nitrogen.

  • Causality: Establishing a high-resolution apo-structure is mandatory. It serves as the subtractive baseline ( Fobs​−Fcalc​ ) to ensure that any electron density observed later is strictly ligand-derived, not a pre-existing solvent molecule or alternate side-chain conformation.

Step 2: DMSO Tolerance Mapping

  • Action: Transfer apo-crystals into mother liquor drops containing 2%, 5%, 10%, and 15% (v/v) DMSO. Incubate for 24 hours and monitor for visible cracking or loss of birefringence.

  • Causality: 5-MPPC requires DMSO for initial solubilization. However, high DMSO concentrations disrupt the protein's hydration shell[3]. Identifying the maximum tolerated DMSO concentration prevents false negatives caused by lattice collapse.

Step 3: High-Concentration Fragment Soaking

  • Action: Prepare a 500 mM stock of 5-MPPC in 100% DMSO. Dilute this stock directly into the crystallization mother liquor to achieve a final fragment concentration of 25 mM (ensuring final DMSO is 5% v/v). Transfer the protein crystal into this soaking drop using a nylon loop.

  • Causality: Soaking at 25 mM overcomes the low intrinsic affinity of the fragment, driving the binding equilibrium forward to ensure >80% occupancy in the crystal lattice.

Step 4: Cryoprotection and Flash-Cooling

  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 25 mM 5-MPPC + 20% glycerol) for 10 seconds, then plunge directly into liquid nitrogen.

  • Causality: Maintaining the 25 mM fragment concentration in the cryoprotectant prevents the ligand from washing out of the active site during the transfer step.

Step 5: Synchrotron Diffraction and Density Modeling

  • Action: Collect diffraction data at 100 K. Process the data and generate 2Fo​−Fc​ and Fo​−Fc​ difference maps. Model the 5-MPPC fragment into any positive green density ( >3σ ) found in the active site.

  • Causality: The rigid pyrazole ring of 5-MPPC will present highly distinct, planar electron density. The position of the 1-methyl group will break the symmetry of the density map, allowing for unambiguous directional modeling of the fragment[5].

Conclusion

Validating the binding of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid requires a methodology that can capture both its weak initial affinity and its precise spatial orientation. While SPR and NMR provide valuable preliminary data, only X-ray crystallography—executed via a rigorously controlled, high-concentration soaking protocol—delivers the unambiguous 3D vectors required to evolve this fragment into a highly potent, selective therapeutic lead.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fragment-based drug discovery: A graphical review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL:[Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fast fragment- and compound-screening pipeline at the Swiss Light Source Source: IUCr Journals URL:[Link]

Sources

Validation

In Vitro Metabolic Stability Comparison: 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid vs. Nicotinic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In early-stage drug discovery, accurately predicting huma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In early-stage drug discovery, accurately predicting human clearance is a critical step in optimizing a compound's pharmacokinetic (PK) profile[1]. Nicotinic acid (niacin) is a well-characterized lipid-modifying agent and NAD+ precursor; however, its clinical utility is often limited by rapid in vivo clearance and flushing side effects[2]. To improve target selectivity and half-life, medicinal chemists frequently synthesize substituted analogs, such as 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid .

This guide provides an authoritative comparison of the in vitro metabolic stability of these two compounds. By analyzing their structural differences, we demonstrate how a bulky bi-aryl substitution fundamentally shifts a molecule's primary clearance mechanism from Phase II cytosolic conjugation to Phase I microsomal oxidation, and we provide the self-validating experimental workflows required to quantify these differences[3].

Structural Causality & Metabolic Pathways

As application scientists, we must look beyond raw data to understand the why behind metabolic behavior. The structural divergence between these two molecules dictates entirely different enzymatic liabilities.

Nicotinic Acid (The Baseline)

Nicotinic acid is a small, highly hydrophilic molecule. It is primarily cleared via two non-CYP450 pathways:

  • The Preiss-Handler Pathway: Nicotinic acid is the endogenous substrate for nicotinate phosphoribosyltransferase (NAPRT), the rate-limiting enzyme that converts it into NAD+[4][5].

  • Phase II Conjugation: It undergoes rapid conjugation with glycine to form nicotinuric acid[2].

Because these pathways rely on cytosolic enzymes and specific cofactors (ATP, PRPP, Glycine, CoA), nicotinic acid exhibits artificially high stability in standard Human Liver Microsome (HLM) assays (which only contain Phase I enzymes and NADPH), but demonstrates rapid turnover in whole-cell hepatocyte models[3][6].

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (The Substituted Analog)

The introduction of a 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyridine ring alters both the sterics and electronics of the molecule:

  • Steric Shielding of Phase II: The bulky pyrazole ring, positioned meta to the carboxylic acid, sterically hinders the molecule from fitting into the active site of NAPRT[4]. It similarly impedes the formation of the CoA-thioester intermediate required for glycine conjugation.

  • Introduction of Phase I Liabilities: The lipophilicity of the molecule is increased, and the N-methyl group on the pyrazole ring introduces a classic vulnerability for Cytochrome P450 (CYP)-mediated N-demethylation.

Consequently, the primary clearance route shifts from Phase II/salvage pathways to Phase I CYP-mediated oxidation.

PathwayLogic NA Nicotinic Acid (Hydrophilic) Phase2_NA Phase II: Glycine Conjugation (Nicotinuric Acid) NA->Phase2_NA Primary Preiss Preiss-Handler Pathway (NAPRT Enzyme) NA->Preiss Endogenous Deriv 5-(1-methyl-1H-pyrazol-4-yl) pyridine-3-carboxylic acid Phase1_Deriv Phase I: CYP450 (N-demethylation) Deriv->Phase1_Deriv Dominant Clearance Phase2_Deriv Sterically Hindered Phase II / NAPRT Deriv->Phase2_Deriv Blocked by Pyrazole

Fig 1. Divergent metabolic clearance pathways of Nicotinic Acid vs. 5-substituted pyrazole analog.

Comparative In Vitro Data

To accurately capture these divergent pathways, both compounds must be evaluated across two distinct in vitro systems: Human Liver Microsomes (Phase I focus) and Cryopreserved Human Hepatocytes (Complete Phase I & II focus)[3][7].

The table below summarizes the representative kinetic parameters ( T1/2​ and CLint​ ) derived from the substrate depletion method[1].

CompoundAssay SystemHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Pathway Observed
Nicotinic Acid Human Liver Microsomes> 120 min< 5 µL/min/mgNone (Lacks Phase II cofactors)
Nicotinic Acid Human Hepatocytes15 - 25 min25 - 45 µL/min/10⁶ cellsPhase II (Glycine), Preiss-Handler
5-(1-methyl...)-... Human Liver Microsomes35 - 45 min15 - 25 µL/min/mgPhase I (CYP N-demethylation)
5-(1-methyl...)-... Human Hepatocytes40 - 50 min12 - 20 µL/min/10⁶ cellsPhase I (CYP N-demethylation)

Data Interpretation: The pyrazole analog shows consistent, moderate clearance across both assay systems, confirming that Phase I metabolism is its dominant clearance route. Conversely, nicotinic acid shows a massive discrepancy between the two systems, highlighting the danger of relying solely on HLM data for compounds subject to cytosolic metabolism[3].

Experimental Methodologies & Self-Validating Protocols

Because specific metabolite standards are rarely available during early-stage discovery, we utilize the substrate depletion approach established by Obach[1][8]. This method calculates intrinsic clearance by monitoring the disappearance of the parent drug over time.

Workflow Visualization

AssayWorkflow Prep 1. Prepare Cells (1x10^6 cells/mL) Incubate 2. Incubate Cmpd (1 µM, 37°C) Prep->Incubate Quench 3. Quench (Cold ACN) + Internal Standard Incubate->Quench Extract 4. Centrifuge & Extract Quench->Extract Analyze 5. LC-MS/MS (Depletion Kinetics) Extract->Analyze

Fig 2. Standard hepatocyte stability assay workflow for intrinsic clearance determination.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay isolates Phase I CYP450 and FMO activity.

  • Reagent Preparation: Prepare a master mix containing pooled Human Liver Microsomes (final concentration 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (Nicotinic acid or the pyrazole analog) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Self-Validation Controls:

    • Positive Control: Testosterone (validates CYP3A4 activity).

    • Negative Control: Minus-NADPH incubation (rules out chemical instability or non-enzymatic degradation).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

  • Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a complete physiological profile, including Phase II enzymes and endogenous cofactors[7].

  • Cell Thawing & Washing: Thaw cryopreserved human hepatocytes in a 37°C water bath. Immediately transfer to pre-warmed Williams' E medium supplemented with cell maintenance factors. Centrifuge at 50 × g for 5 minutes and resuspend the pellet.

  • Viability Assessment: Assess cell viability using Trypan Blue exclusion. Trustworthiness Check: Viability must exceed 70% for the assay to be valid. Adjust cell density to 1 × 10⁶ viable cells/mL.

  • Incubation: Aliquot the cell suspension into a 96-well plate. Add the test compound to a final concentration of 1 µM. Incubate in a humidified incubator at 37°C with 5% CO₂.

  • Sampling & Quenching: At time points (0, 15, 30, 60, 90, and 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN containing the IS.

  • Lysis & Extraction: Vortex vigorously to lyse the hepatocytes, then centrifuge at 4,000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis.

Kinetic Calculations

Calculate the elimination rate constant ( k ) from the slope of the linear regression of the natural logarithm of the remaining parent compound versus time.

  • Half-life: T1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ):

    • For HLM: CLint​=(k×V)/mg protein

    • For Hepatocytes: CLint​=(k×V)/million cells

      (Where V is the incubation volume[1])

Sources

Safety & Regulatory Compliance

Safety

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid proper disposal procedures

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid: Comprehensive Safety & Disposal Protocol Proper chemical waste management is not merely a regulatory formality; it is a critical component of laboratory safety and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid: Comprehensive Safety & Disposal Protocol

Proper chemical waste management is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. For active pharmaceutical ingredients (APIs) and complex heterocyclic intermediates like 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid , standard disposal methods are insufficient.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating framework for the safe handling, segregation, and disposal of this specific compound, ensuring compliance with 1[1].

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is vital to understand the physicochemical properties that dictate the compound's behavior. The presence of both a pyrazole ring and a pyridine ring makes this compound nitrogen-rich, which directly impacts its thermal degradation profile.

Table 1: Quantitative Data & Hazard Profile

ParameterSpecification / Classification
Chemical Name 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
CAS Number 1055971-67-9
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
EPA Waste Category Characteristic Hazardous Waste (Non-Halogenated Organic Solid)

Mechanistic Rationale for Disposal Pathways

Why Drain Disposal is Prohibited: Under no circumstances should this compound be flushed down the laboratory sink. As an acute toxin and respiratory irritant, introducing this heterocyclic acid into municipal wastewater violates 2[2]. It poses a severe risk of aquatic toxicity and environmental persistence.

The Causality Behind Incineration: The approved disposal method is high-temperature incineration. Because the molecular structure (C10H9N3O2) contains multiple nitrogen atoms within aromatic rings, its combustion inherently produces toxic nitrogen oxides (NOx). Therefore, standard open-air burning or basic rotary kiln incineration is inadequate. The waste must be routed to a commercial facility equipped with an afterburner and an alkaline chemical scrubber to capture and neutralize NOx emissions, ensuring complete thermal oxidation into CO2, H2O, and N2.

Workflow N1 Solid Waste CAS 1055971-67-9 N2 Segregation (Halogen-Free) N1->N2 Identify N3 Solubilization (Combustible Solvent) N2->N3 Homogenize N4 Containment (HDPE Carboy) N3->N4 Transfer N5 Incineration (NOx Scrubber) N4->N5 EPA Disposal

Fig 1: Segregation, preparation, and thermal destruction workflow for organic solid waste.

Self-Validating Experimental Protocol: Waste Preparation

To maintain "cradle-to-grave" regulatory compliance and ensure operational safety, follow this step-by-step, self-validating methodology for preparing the chemical for hazardous waste pickup.

Step 1: Hazard Verification & PPE Donning

  • Action: Review the SDS. Don nitrile gloves, safety goggles, and a fluid-resistant lab coat.

  • Validation Check: Measure the fume hood face velocity; it must register between 80–100 feet per minute (fpm) before opening the chemical container to prevent inhalation of STOT SE 3 irritants.

Step 2: Waste Segregation

  • Action: Isolate the compound strictly within the "Non-Halogenated Organic" waste stream.

  • Causality: 3[3] (e.g., chloroform, DCM) during incineration creates highly toxic dioxins and drastically increases disposal costs due to the need for specialized halogen scrubbers.

  • Validation Check: Inspect the receiving waste carboy label; it must explicitly state "Non-Halogenated Organics Only."

Step 3: Solubilization (Incinerator Optimization)

  • Action: Rather than disposing of the raw powder, dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or acetone) at a concentration of <100 mg/mL.

  • Causality: Liquid injection incinerators achieve significantly higher destruction efficiency for complex heterocyclic compounds than solid-feed systems, preventing particulate dispersion.

  • Validation Check: Agitate the mixture until optically clear. The complete absence of suspended particles visually validates that the concentration is below the solubility limit, ensuring no solid residue will clog the incinerator's injection nozzles.

Step 4: Containment & Labeling

  • Action: Transfer the homogenized solution to an RCRA-compliant, high-density polyethylene (HDPE) carboy. Attach a hazardous waste tag immediately.

  • Validation Check: The label is only valid if it includes: (1) The full chemical name (no abbreviations), (2) The primary hazard (Toxic/Irritant), and (3) The exact accumulation start date.

Emergency Spill Response & Decontamination

In the event of an accidental benchtop spill, immediate and correct action is required to prevent aerosolization of the powder.

  • Action: Do not use dry sweeping or brushing. Instead, use a slightly dampened absorbent pad (moistened with water or ethanol) to gently collect the solid.

  • Causality: Because the compound is a known respiratory irritant, aerosolized micro-particles generated by dry sweeping can easily bypass standard surgical masks. Wet-wiping techniques bind the powder into a manageable matrix.

  • Validation Check: After the initial cleanup, wipe the area with a secondary ethanol-soaked cloth. A visually clean surface with no white residue confirms primary decontamination. Place all used absorbent pads into a sealed solid hazardous waste bag for incineration.

References

  • MedPro Disposal. "Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them." MedPro Disposal Insights. Available at:[Link]

  • MCF Environmental. "Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals." MCF Environmental Services. Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Guidelines. Available at: [Link]

  • Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." Justrite Safety Group. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic system where physical chemistry directly dictates our operational protocols. 5-(1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic system where physical chemistry directly dictates our operational protocols. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (CAS: 1055971-67-9) is a highly valuable building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and GPCR modulators[1]. However, its specific structural properties—combining a lipophilic heterocyclic core with a reactive carboxylic acid moiety—require precise logistical and safety planning to ensure both researcher safety and experimental integrity[2].

This guide provides the definitive, step-by-step operational and disposal plan for handling this compound, designed to build a self-validating safety culture in your laboratory.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the foundation of effective safety. We do not just react to hazards; we predict them based on molecular structure.

  • Chemical Identity : C10H9N3O2 (Molecular Weight: 203.20 g/mol )[2][3].

  • Irritation Potential (H315, H319, H335) : The carboxylic acid functional group acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract), it induces localized pH drops, leading to acute irritation[2].

  • Dermal Penetration & Sensitization : The pyrazole-pyridine scaffold imparts moderate lipophilicity (LogP ~ -0.29)[1]. While not highly lipophilic, this property allows the compound to interact favorably with the lipid bilayer of the stratum corneum, necessitating robust barrier protection to prevent dermal absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a self-validating PPE protocol must be implemented. We select specific materials that resist the chemical's physical state and mechanistic action.

Protective EquipmentMaterial/SpecificationStandard ComplianceReplacement Frequency
Hand Protection Nitrile Gloves (≥0.11 mm thickness)EN 374 / ASTM D6978Every 2 hours or immediately upon visible contamination.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166N/A (Decontaminate after use).
Body Protection Flame-Resistant Lab CoatStandard Lab SafetyWash weekly or immediately post-spill.
Respiratory N95/P100 Particulate MaskNIOSH / EN 149Required only if aerosolization occurs outside a fume hood.

Operational Workflow & Experimental Protocols

The following DOT diagram maps the logical progression of handling this compound, ensuring that containment is maintained at every step of the process.

G Start Storage (Cool, Dry, Well-Ventilated) PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Start->PPE Pre-handling Hood Transfer to Chemical Fume Hood Weighing Weighing (Anti-static Spatula) Hood->Weighing Containment PPE->Hood Setup Dissolution Dissolution in Organic Solvent Weighing->Dissolution Formulation Waste Solid/Liquid Organic Waste Disposal Dissolution->Waste Post-reaction Decon Decontaminate Surfaces Waste->Decon Clean-up

Safe handling, dissolution, and disposal workflow for pyrazole-pyridine carboxylic acid.

Step-by-Step Methodology: Safe Weighing and Dissolution
  • Environmental Control : Conduct all operations within a certified chemical fume hood. This prevents the inhalation of airborne particulates (aligning with P304+P340 protocols)[2].

  • Static Mitigation : Fine organic powders hold static charge, which can lead to sudden aerosolization. Use an anti-static weighing boat and a grounded stainless steel or ceramic spatula.

  • Dispensing : Weigh the required mass of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid. Immediately seal the source container to prevent moisture ingress and degradation, storing it in a well-ventilated place (P403+P233)[2].

  • Solubilization : Transfer the solid to a reaction vial. Due to its structural homology with nicotinic acid derivatives, this compound is highly soluble in polar aprotic solvents like DMSO or DMF[4]. Add the solvent slowly down the side of the vial to avoid splashing.

  • Surface Decontamination : Wipe down the balance and surrounding hood surfaces with a cloth dampened with 70% ethanol, followed by a secondary wipe with soap and water to ensure complete removal of chemical residue[2].

Emergency Response & Spill Management

A robust safety plan anticipates failure. If exposure occurs, immediate, mechanistically-driven first aid is required:

  • Eye Contact (P305+P351+P338) : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present[2]. The rapid flushing mechanically removes the powder and dilutes the localized acidity caused by the carboxylic acid group.

  • Skin Contact (P302+P352) : Remove contaminated clothing (P362+P364)[2]. Wash the affected area with plenty of soap and water[2]. Soap is critical here; its amphiphilic nature helps solubilize and lift the lipophilic heterocyclic core away from the skin barrier.

  • Spill Containment : Do not sweep dry powder , as this generates hazardous dust. Cover the spill with a damp absorbent pad or use a fine powder liquid-binding material (e.g., diatomaceous earth) if the compound is already dissolved in a solvent. Transfer the absorbed material to a sealed container for disposal[2].

Storage and Disposal Plan

  • Storage : Store the compound in a cool, well-ventilated area[2]. Keep the container tightly closed and locked up (P405)[2]. The compound is stable at room temperature but must be kept away from strong oxidizing agents and direct sunlight to prevent degradation of the pyrazole ring[2].

  • Disposal (P501) : Do not discharge into drains[2]. Solid waste, contaminated packaging, and liquid organic waste must be disposed of via a licensed hazardous waste contractor[2]. High-temperature incineration is the preferred method, as it safely breaks down the nitrogen-rich heterocyclic rings into benign N₂, CO₂, and H₂O.

References

  • 5-(1-methyl-1h-pyrazol-4-yl)pyridine-3-carboxylic acid - PubChemLite. Source: uni.lu. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.